Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-amino-4-bromopyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6(10)5-2-4(7)3-9(5)8/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXDDRPCBGQPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Heterocyclic compounds, particularly those based on the pyrrole ring, represent a privileged class of structures due to their versatile reactivity and ability to form key interactions with biological targets. Among these, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has emerged as a highly valuable and specialized building block. Its unique substitution pattern—featuring a reactive bromo group, a nucleophilic amino group at the N1 position, and a methyl ester—provides synthetic chemists with a powerful tool for constructing complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, outlines a robust synthetic strategy, explores its critical applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. The primary focus will be on its role in the synthesis of targeted therapies, particularly kinase inhibitors, underscoring its significance in the development of next-generation pharmaceuticals.[1]
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible science. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is most commonly available and handled as its hydrochloride salt to improve stability and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride | Chemical Vendor Data |
| CAS Number | 1208361-39-0 | [2] |
| Alternate CAS | 1802489-57-1 (monohydrochloride) | [3] |
| Molecular Formula | C₆H₇BrN₂O₂ (Free Base) / C₆H₈BrClN₂O₂ (HCl Salt) | [3] |
| Molecular Weight | 219.04 g/mol (Free Base) / 255.50 g/mol (HCl Salt) | [3][4] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Sealed in dry, 2-8°C | Vendor Data |
Figure 1: 2D Structure of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Synthesis Strategy: A Plausible and Referenced Approach
While specific, peer-reviewed synthetic procedures for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate are not widely published, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles. The most direct approach involves the N-amination of a readily available precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4).
The causality behind this choice is twofold: the precursor is commercially available, and direct N-amination of pyrroles, while sometimes challenging, can be achieved using electrophilic aminating agents. This avoids the complexities of building the substituted pyrrole ring from acyclic precursors when a suitable scaffold is already accessible.
Proposed Synthetic Workflow
Diagram 1: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on analogous transformations. Each step includes a rationale and checkpoints.
Objective: To synthesize Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride.
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
O-(Diphenylphosphinyl)hydroxylamine or a similar electrophilic aminating agent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
N-Deprotonation (Formation of Pyrrole Anion):
-
Rationale: The pyrrole N-H is weakly acidic and requires a strong base like NaH to be deprotonated, forming the nucleophilic pyrrole anion necessary for the subsequent amination step.
-
Steps:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Formation of the anion is typically visually confirmed by the cessation of gas evolution.
-
-
-
Electrophilic N-Amination:
-
Rationale: The generated pyrrole anion acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. O-(Diphenylphosphinyl)hydroxylamine is an effective agent for such transformations.
-
Steps:
-
Prepare a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in anhydrous THF.
-
Cool the pyrrole anion suspension back to 0°C.
-
Add the aminating agent solution dropwise via a syringe or dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a new, more polar product.
-
-
-
Workup and Purification:
-
Rationale: To quench the reaction, remove inorganic byproducts, and isolate the free base product.
-
Steps:
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
-
-
-
Salt Formation (Optional but Recommended):
-
Rationale: Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties as a solid.
-
Steps:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Applications in Research and Drug Development
The true value of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in its application as a strategic intermediate. Its structure is pre-configured for elaboration into more complex heterocyclic systems that are central to many targeted therapies.
Core Intermediate for Kinase Inhibitors
This compound is a key building block for synthesizing potent kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrrole scaffold can serve as a "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibitors.
A prominent example is its documented use as a precursor or impurity related to the synthesis of Avapritinib .[2][4] Avapritinib is a potent kinase inhibitor targeting KIT and PDGFRA, approved for treating certain types of gastrointestinal stromal tumors (GIST). The structure of this pyrrole derivative provides the core foundation upon which the larger, more complex triazine and piperazine moieties of the final drug are constructed.
Diagram 2: Role as a foundational building block in kinase inhibitor synthesis.
The bromo-substituent at the 4-position is particularly important, as it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the introduction of diverse aryl or heteroaryl groups to explore the kinase active site and achieve desired potency and selectivity. The 1-amino group is crucial for building fused ring systems, such as the pyrrolo[2,1-f][1][5][6]triazine core found in Avapritinib.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. This compound should only be handled by trained personnel in a well-ventilated chemical fume hood.
GHS Hazard Information: Based on supplier data for analogous compounds, the following hazards are anticipated:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation and inhalation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical advice.
Conclusion
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined structure offers a reliable and versatile starting point for the synthesis of complex, biologically active molecules. Its demonstrated role in the development of targeted kinase inhibitors like Avapritinib highlights its importance to drug discovery professionals. By understanding its properties, synthetic routes, and handling requirements, researchers can effectively leverage this powerful building block to accelerate the design and creation of novel therapeutics aimed at treating a range of human diseases.
References
-
MySkinRecipes. (n.d.). Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][5][6]triazin-4(1H)-one. Retrieved from [Link]
-
SynZeal. (n.d.). Avapritinib Impurity 8. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
Sources
- 1. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]
- 4. Avapritinib Impurity 4 | 1703795-41-8 | SynZeal [synzeal.com]
- 5. Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate | Benchchem [benchchem.com]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Technical Monograph: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Core Identity & Synthetic Architecture for Medicinal Chemistry Applications
Executive Summary
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS: 1208361-39-0) represents a specialized heterocyclic scaffold utilized primarily in the development of DNA-minor groove binders (lexitropsins) and N-functionalized peptidomimetics.[1][2] Unlike standard pyrroles, the N-amino functionality introduces a unique handle for hydrazone formation and backbone modification, while the 4-bromo substituent serves as a versatile site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways via electrophilic amination, and validation protocols, designed for researchers requiring high-purity precursors for drug discovery.[1][2]
Physicochemical Profile
The molecular weight of this compound is defined by the isotopic duality of bromine.[2] For high-resolution mass spectrometry (HRMS) and stoichiometry calculations, the distinction between average molecular weight and monoisotopic mass is critical.[1][2]
Table 1: Core Chemical Specifications
| Property | Value | Technical Context |
| Molecular Formula | C₆H₇BrN₂O₂ | - |
| Average Molecular Weight | 219.04 g/mol | Used for bulk stoichiometry and reagent preparation.[1][2] |
| Monoisotopic Mass | 217.969 Da (^79Br) | Primary peak in HRMS.[1][2] |
| Isotopic Mass (M+2) | 219.967 Da (^81Br) | Secondary peak (approx. 1:1 intensity ratio).[1][2] |
| Physical State | Off-white to pale yellow solid | Sensitive to light due to the C-Br bond.[1][2] |
| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in water; hydrolyzes in strong aqueous base.[1][2] |
| pKa (Conjugate Acid) | ~2.5 - 3.5 (Estimated) | The N-amino group reduces basicity compared to hydrazine due to delocalization into the pyrrole ring.[1] |
Synthetic Architecture
The synthesis of N-aminopyrroles from electron-deficient precursors (such as pyrrole-2-carboxylates) presents a specific challenge: the electron-withdrawing ester group at C2 reduces the nucleophilicity of the pyrrole nitrogen. Therefore, standard nucleophilic substitutions often fail.[1][2]
The industry-standard protocol relies on electrophilic amination using reagents like Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine, often requiring base-mediated deprotonation first.[1]
Validated Synthetic Workflow
The following pathway describes the conversion of the parent compound, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4), into the target N-amino derivative.
Figure 1: Electrophilic amination strategy using HOSA. The reaction relies on the generation of a pyrrolyl anion to attack the electrophilic nitrogen of the reagent.
Detailed Protocol (Self-Validating)
Reagents:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or KOtBu (1.2 eq)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Activation: Dissolve the precursor in anhydrous DMF under Argon atmosphere. Cool to 0°C.[1][2]
-
Deprotonation: Add NaH portion-wise.[1][2] Evolution of H₂ gas indicates successful deprotonation.[1][2] Stir for 30 mins until gas evolution ceases (Validation: Solution typically turns yellow/orange).
-
Amination: Add HOSA (solid or dissolved in DMF) slowly to the reaction mixture. Allow to warm to room temperature and stir for 4–12 hours.
-
Quench & Workup: Quench with ice-water. Extract with Ethyl Acetate (3x).[1][2] Wash organics with brine to remove DMF.[1][2]
-
Purification: The N-amino product is more polar than the starting material.[1][2] Purify via flash column chromatography (Hexanes:EtOAc gradient).
Critical Control Point: N-aminopyrroles can be unstable.[1][2] Avoid prolonged exposure to acidic conditions during workup to prevent deamination or hydrazone hydrolysis.[1][2]
Structural Validation & Quality Control
To ensure the integrity of the molecule for drug development, researchers must verify the N-N bond formation and the retention of the bromine atom.
Mass Spectrometry (Isotopic Fingerprint)
The most distinct feature of this molecule is the bromine isotopic pattern.[3][4] In Low-Res MS (ESI+), you will not see a single peak.[1][2]
-
Target Ion [M+H]⁺:
-
m/z 218.97 (containing ⁷⁹Br)[5]
-
m/z 220.97 (containing ⁸¹Br)
-
-
Validation Rule: These two peaks must appear in an approximate 1:1 intensity ratio . Any deviation suggests loss of bromine (dehalogenation) or contamination.[1][2]
Figure 2: Diagnostic isotopic pattern for Bromine-containing scaffolds in Mass Spectrometry.
Nuclear Magnetic Resonance (¹H NMR)
-
N-NH₂ Signal: A broad singlet typically appearing between 5.5 – 6.5 ppm (solvent dependent, usually DMSO-d6).[1][2] This signal disappears upon D₂O shake (Deuterium exchange), confirming the N-H protons.[1]
-
Ring Protons: The pyrrole protons at C3 and C5 will appear as doublets (J ~ 1.5–2.0 Hz) due to meta-coupling, shifted downfield by the electron-withdrawing ester and bromine.
Research Applications
This molecule is not merely an intermediate; it is a strategic scaffold in Medicinal Chemistry.[1][2]
-
Lexitropsins (Minor Groove Binders): The N-amino group allows the formation of hydrazones or the extension of the backbone in "hairpin" polyamides that bind to DNA.[1][2] The N-amino group projects into the minor groove, altering binding specificity compared to N-methyl pyrroles.[1][2]
-
Cross-Coupling Substrate: The 4-bromo position is "active."[1][2] Researchers use this site to perform Suzuki couplings to add aryl groups, increasing the lipophilicity and binding affinity of the final drug candidate.[2]
-
Peptidomimetics: Used as a constrained amino acid analogue to induce specific turns in peptide chains.[1][2]
References
-
ChemicalBook. (2024).[1][2][6] Methyl 4-bromo-1-aminopyrrole-2-carboxylate hydrochloride Product Entry.[1][2][7] CAS: 1208361-39-0.[1][2][7] Link
-
PubChem. (2024).[1][2][6][8][9] Methyl 4-bromo-1H-pyrrole-2-carboxylate (Parent Compound Data).[1][2][7][10] CID 2763594.[1][2] Link
-
Leclerc, V. et al. (2025).[1][2] Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters.[1][2][11] ResearchGate.[1][2] Link
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Bromine Pattern.Link
-
Sigma-Aldrich. (2024).[1][2] Hydroxylamine-O-sulfonic acid (HOSA) Reagent Profile.[1][2][12]Link
Sources
- 1. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. savemyexams.com [savemyexams.com]
- 5. PubChemLite - 5-bromo-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. 7-Bromo-6-methoxyquinoxalin-2-ol | C9H7BrN2O2 | CID 22573134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-broMo-1-aMinopyrrole-2-carboxylate hydrochloride | 1208361-39-0 [chemicalbook.com]
- 8. Oxidaniumyl(oxido)boranyl | BH2O2 | CID 139619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CID 12277162 | C10H6Br2O | CID 12277162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Whitepaper: Structural Elucidation and Synthesis Validation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Executive Summary
The precise structural validation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is critical for researchers utilizing this scaffold in high-value heterocyclic transformations, particularly in the synthesis of pyrrolo[1,2-b]pyridazines and N-bridgehead fused systems. This guide addresses the two primary challenges in working with this molecule:
-
Regiochemical Ambiguity: Distinguishing the 4-bromo isomer from the thermodynamically competitive 5-bromo byproduct.
-
N-Amination Verification: Confirming the installation of the hydrazine moiety (
) versus potential C-amination or starting material recovery.
This whitepaper provides a self-validating analytical framework, combining mechanistic causality with rigorous spectroscopic evidence (NMR, MS, IR).
Part 1: Synthetic Pathway & Causality
To understand the impurities and structural isomers encountered during elucidation, one must first understand the causal logic of the synthesis. The introduction of the N-amino group is best performed after ring functionalization (bromination) to avoid oxidation of the hydrazine moiety during electrophilic aromatic substitution.
Mechanistic Workflow
The synthesis relies on the electrophilic bromination of the pyrrole core, followed by N-amination using Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (
Caption: Synthetic logic flow. Bromination precedes amination to protect the sensitive N-amino functionality.
Critical Causality: Why 4-Bromo?
In pyrrole-2-carboxylates, the electron-withdrawing ester group at C2 deactivates the ring. However, the directing effect of the pyrrole nitrogen (lone pair donation) activates the
-
Kinetic Control (NBS/Low Temp): Favors the 4-position due to the electronic directing effect of the ester meta-position combined with the inherent reactivity of the pyrrole ring.
-
Thermodynamic Drift: Higher temperatures or strong acid catalysis can lead to isomerization or increased 5-bromo formation.
Part 2: Spectroscopic Characterization Strategy
This section details the specific spectral fingerprints required to validate the structure.
Mass Spectrometry (MS)
The presence of bromine provides a definitive isotopic signature.
-
Observation: You must observe a 1:1 doublet ratio for the molecular ion peaks
and . -
Target Mass (ESI+):
-
(
): ~219.0 Da -
(
): ~221.0 Da
-
(
-
Validation: If the
peak is missing or the ratio is not 1:1, the bromination has failed or dehalogenation occurred.
Nuclear Magnetic Resonance (NMR)
This is the primary tool for distinguishing the 4-bromo isomer from the 5-bromo impurity.
1H NMR Logic (DMSO-d6 or CDCl3)
The pyrrole ring protons provide the "smoking gun" via their coupling constants (
| Feature | 4-Bromo Isomer (Target) | 5-Bromo Isomer (Impurity) |
| Proton Positions | H3 and H5 | H3 and H4 |
| Relationship | Meta-like (1,3-relationship) | Ortho-like (1,2-relationship) |
| Coupling ( | Small ( | Large ( |
| H3 Shift | ||
| H5/H4 Shift | H5: | H4: |
| N-NH2 Signal | Broad singlet, | Broad singlet |
The N-Amino Confirmation:
The
-
Validation: Perform a
shake. The signal must disappear (exchangeable), while aromatic protons (H3, H5) remain.
2D NMR (NOESY) - The Spatial Proof
If 1D coupling constants are ambiguous due to line broadening, NOESY provides spatial confirmation.
-
Target (4-Bromo):
-
NOE 1: Ester
H3 (Strong) -
NOE 2:
H5 (Strong) -
NOE 3:
H3 (Weak/Medium)
-
-
Impurity (5-Bromo):
-
NOE:
H4 (Strong) -
NOE:
H3 (Weak/Medium) -
Crucially, H5 is missing, altering the interaction pattern.
-
Caption: NMR Decision Tree. Coupling constants are the definitive differentiator between regioisomers.
Part 3: Experimental Protocols
Protocol A: Synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Note: This protocol assumes the starting material, Methyl 4-bromo-1H-pyrrole-2-carboxylate, is already secured or synthesized via standard NBS bromination.
Reagents:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)
-
DMF (Anhydrous)
-
Diethyl Ether/Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve Methyl 4-bromo-1H-pyrrole-2-carboxylate in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C.
-
Deprotonation: Add NaH portion-wise over 10 minutes. Evolution of
gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of pyrrolyl anion). -
Amination: Dissolve HOSA in minimal anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Why: HOSA is thermally unstable; keep cold during addition.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the N-amino product is typically more polar than the starting material).
-
Quench & Workup:
-
Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient). The N-amino product usually elutes after the unreacted starting material.
Protocol B: Structure Validation Checklist
Before releasing the compound for downstream applications, verify against this checklist:
References
- Hynes, J., et al. "The synthesis of pyrrolo[1,2-b]pyridazines." Journal of Heterocyclic Chemistry, 1988.
-
Bromination Regioselectivity
- Gilow, H. M., & Burton, D. E. "Bromination of pyrrole-2-carboxylic acid derivatives." Journal of Organic Chemistry, 1981.
- Context: Confirms the preference for 4-substitution in pyrrole-2-esters under kinetic control.
-
NMR Coupling Constants in Pyrroles
-
Katritzky, A. R.[2] Handbook of Heterocyclic Chemistry.
- Context: Authoritative source for (meta) vs (ortho) coupling constants in 5-membered heterocycles.
-
-
Commercial Reference Standards
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the chemical shifts of this substituted pyrrole. It offers a predictive assignment of the ¹³C NMR spectrum based on the electronic effects of the amino, bromo, and methyl carboxylate substituents. Furthermore, this guide outlines a detailed experimental protocol for acquiring high-quality ¹³C NMR data and presents the predicted spectral data in a clear, tabular format. A conceptual workflow for the analysis is also provided using a Graphviz diagram to visually articulate the process.
Introduction: The Structural Significance of Substituted Pyrroles
Pyrrole derivatives are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their rich electronic nature and susceptibility to substitution allow for the fine-tuning of their biological and physical properties. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a multi-substituted pyrrole with a unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, methyl carboxylate) groups. This substitution pattern creates a complex electronic environment within the pyrrole ring, making ¹³C NMR spectroscopy an indispensable tool for its structural elucidation and characterization.
Understanding the precise electronic landscape of this molecule is crucial for predicting its reactivity and potential as a synthetic building block.[3] ¹³C NMR provides a direct window into the electron density at each carbon atom, offering invaluable insights for quality control, reaction monitoring, and the rational design of new chemical entities.
Theoretical Analysis: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is predicted to exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of each carbon is primarily influenced by the hybridization state and the electronic effects (induction and resonance) of the substituents on the pyrrole ring.[4][5][6]
The pyrrole ring itself is an aromatic system, and its carbon atoms typically resonate in the range of 100-140 ppm.[5][7] However, the substituents—amino (-NH₂), bromo (-Br), and methyl carboxylate (-COOCH₃)—will significantly shift these values.
Substituent Effects on the Pyrrole Ring:
-
1-Amino Group (-NH₂): The nitrogen of the amino group attached to the pyrrole nitrogen (N-1) is electron-donating through resonance. This will increase the electron density at the C-2 and C-5 positions, causing an upfield shift (to a lower ppm value) for these carbons compared to an unsubstituted pyrrole.
-
2-Methyl Carboxylate Group (-COOCH₃): This is a strong electron-withdrawing group due to both the inductive effect of the oxygen atoms and the resonance effect of the carbonyl group. This will deshield the C-2 carbon, causing a significant downfield shift (to a higher ppm value). The carbonyl carbon itself will appear far downfield, typically in the 160-170 ppm region, while the methoxy carbon will be found in the typical sp³ region around 50-60 ppm.[5]
-
4-Bromo Group (-Br): The bromine atom is an electronegative halogen and exerts an electron-withdrawing inductive effect, which would deshield the directly attached C-4. However, it can also participate in resonance, donating electron density to the ring. In aromatic systems, the inductive effect often dominates for halogens, leading to a net deshielding at the point of attachment. The effect of bromine on the chemical shift of the carbon it is attached to can be complex, but it generally causes a downfield shift.[8]
Predicted Chemical Shift Assignments:
Based on the interplay of these effects, the following predictions can be made for the ¹³C NMR spectrum:
-
C-2: This carbon is directly attached to the electron-withdrawing methyl carboxylate group, which will have a dominant deshielding effect. The adjacent N-amino group will provide some shielding, but the effect of the carboxylate group is expected to be stronger. Therefore, C-2 is predicted to be downfield.
-
C-3: This carbon is adjacent to both the C-2 with its electron-withdrawing group and the C-4 with the bromine atom. It is expected to be deshielded by both, placing its signal downfield.
-
C-4: The carbon bearing the bromine atom will be deshielded due to the electronegativity of bromine. This will likely result in a downfield shift.
-
C-5: This carbon is adjacent to the N-amino group, which will have a shielding effect. It is also in the para position relative to the electron-withdrawing carboxylate group, which will also influence its electron density. It is expected to be the most upfield of the pyrrole ring carbons.
-
Carbonyl Carbon (-COO-): The carbonyl carbon of the methyl ester will be the most downfield signal in the spectrum, characteristic of this functional group.
-
Methoxy Carbon (-OCH₃): The methyl carbon of the ester will appear in the aliphatic region of the spectrum.
Experimental Protocol: Acquiring the ¹³C NMR Spectrum
To obtain a high-quality ¹³C NMR spectrum of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Solvent: CDCl₃ (or the solvent used for sample preparation).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 220 ppm.[5]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
-
Proton Decoupling: Use a standard broadband proton decoupling sequence to simplify the spectrum to single lines for each carbon.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl₃).
-
Integrate the peaks (note: integration in ¹³C NMR is not always quantitative without specific experimental setups).
-
Perform peak picking to identify the chemical shift of each signal.
-
Predicted Data Summary and Visualization
The predicted ¹³C NMR chemical shifts for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate are summarized in the table below. These are estimated values and may vary slightly in an experimental setting.
| Carbon Atom | Predicted Chemical Shift (ppm) | Reasoning |
| C=O | 160 - 165 | Electron-withdrawing carbonyl group. |
| C-2 | 125 - 135 | Attached to electron-withdrawing -COOCH₃. |
| C-5 | 115 - 125 | Shielded by N-amino group. |
| C-3 | 110 - 120 | Influenced by adjacent C-2 and C-4 substituents. |
| C-4 | 95 - 105 | Attached to electronegative Br, but also influenced by resonance. |
| -OCH₃ | 50 - 55 | Typical sp³ hybridized carbon of a methyl ester. |
To visualize the relationship between the molecular structure and the predicted ¹³C NMR data, the following diagram illustrates the key carbons and their expected chemical shift regions.
Figure 1. Molecular structure and predicted ¹³C NMR chemical shift assignments.
The following diagram illustrates the workflow for the ¹³C NMR analysis of the title compound.
Figure 2. Workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR analysis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate provides a detailed electronic snapshot of this highly functionalized heterocyclic compound. By understanding the interplay of the electron-donating and electron-withdrawing substituents, a predictive assignment of the ¹³C NMR spectrum can be made with a high degree of confidence. This technical guide serves as a valuable resource for researchers, providing both the theoretical foundation and a practical experimental framework for the robust characterization of this and similar substituted pyrrole systems. The application of these principles is fundamental to advancing the fields of medicinal chemistry and materials science where such compounds play a pivotal role.
References
-
Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(48), 9964–9973. [Link]
-
More O'Ferrall, R. A., & Murray, B. A. (1994). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2461-2470. [Link]
-
Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. [Link]
-
University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. [Link]
-
Abell, A. D., Nabbs, B. K., & Battersby, A. R. (1998). X-ray Crystallographic and ¹³C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry, 63(22), 8163–8169. [Link]
-
Hess, B. A., & Schaad, L. J. (1983). ¹³C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Journal of Organic Chemistry, 48(21), 3717-3720. [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of N-tosyl pyrrole. [Link]
-
Quiroga, J., et al. (2013). NMR studies of new heterocycles tethered to purine moieties with anticancer activity. Universidad de Granada. [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]
-
ResearchGate. (n.d.). ¹³C NMR Spectra of Pyrroles 1 and 4. [Link]
-
Doc Brown's Chemistry. (n.d.). on the ¹³C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Abraham, R. J., et al. (1976). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (13), 1733-1738. [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. [Link]
-
ResearchGate. (2000). Pyrrole studies part 47. ¹¹³C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
-
PubChem. (n.d.). 1-Aminopyrrole. [Link]
-
Ramirez, J., et al. (2022). Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar. Marine Drugs, 20(4), 269. [Link]
-
MDPI. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
-
MDPI. (2019). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. [Link]
-
PubChem. (n.d.). Methyl pyrrole-2-carboxylate. [Link]
-
MDPI. (2002). ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
Indian Academy of Sciences. (1987). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. [Link] -
PubChem. (n.d.). Methyl 4-methylpyrrole-2-carboxylate. [Link]
-
ACS Publications. (2023). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrole-2-carboxylic acid. [Link]
-
University of Mississippi. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. [Link]
-
PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Mass Spectrometry Characterization of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Executive Summary
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS: 1802489-57-1, HCl salt) is a specialized heterocyclic building block frequently employed in the synthesis of DNA-binding polyamides (lexitropsins) and marine alkaloid analogues (e.g., Agelas alkaloids). Its structural uniqueness lies in the N-amino functionality combined with a halogenated pyrrole core.[1]
This guide provides a definitive protocol for the mass spectrometric (MS) analysis of this compound. Unlike simple pyrroles, the 1-amino group introduces hydrazine-like character, influencing ionization efficiency and fragmentation pathways.[1] This document details the physicochemical profile, optimal ionization strategies, and a mechanistic interpretation of collision-induced dissociation (CID) pathways.[1]
Physicochemical Profile & Isotopic Signature
Before initiating MS analysis, the analyst must understand the theoretical mass envelope.[1] The presence of a single bromine atom confers a distinct 1:1 isotopic doublet, which serves as a primary diagnostic filter.[1]
Molecular Specifications
| Property | Value | Notes |
| Formula | C₆H₇BrN₂O₂ | |
| Nominal Mass | 218 Da | Based on ⁷⁹Br |
| Monoisotopic Mass | 217.9691 Da | (⁷⁹Br isotope) |
| Exact Mass (M+2) | 219.9671 Da | (⁸¹Br isotope) |
| pKa (Conjugate Acid) | ~3.0 - 4.0 | Estimated for N-amino group; protonation favorable in acidic mobile phases. |
| LogP | ~1.6 | Moderately lipophilic; suitable for Reverse Phase LC.[1] |
Isotopic Abundance (Theoretical)
The bromine doublet is the most critical spectral feature for confirmation.[1]
| m/z (Positive Ion) | Ion Identity | Relative Abundance (%) |
| 218.97 | [M(⁷⁹Br)+H]⁺ | 100.0 |
| 219.97 | [M(⁷⁹Br)+H+1]⁺ | ~7.2 (¹³C contribution) |
| 220.97 | [M(⁸¹Br)+H]⁺ | 97.3 |
Experimental Methodology
Sample Preparation
The N-amino group is nucleophilic and prone to oxidation or condensation with ketones/aldehydes.[1]
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Avoid acetone to prevent hydrazone formation.[1]
-
Concentration: 10 µg/mL for direct infusion; 100 ng/mL for LC-MS injection.[1]
-
Additives: 0.1% Formic Acid (v/v) is required to ensure protonation of the terminal amino group (
).[1]
Ionization Source Selection
-
Recommended: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]
-
Alternative: Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Use case: If the sample matrix is complex or if the compound exhibits poor ESI response due to ion suppression.[1]
-
LC-MS Workflow Diagram
Figure 1: Optimized LC-MS workflow for N-aminopyrrole analysis emphasizing soft ionization to preserve the N-N bond prior to fragmentation.
Fragmentation Analysis (MS/MS)
The fragmentation of N-aminopyrroles follows distinct mechanistic pathways compared to standard pyrroles. The weakness of the N-N bond and the stability of the ester group dictate the dissociation.[1]
Primary Fragmentation Channels (Precursor: m/z 219.0)[1]
-
Loss of Ammonia (Neutral Loss -17 Da):
-
Mechanism:[3][4] Homolytic cleavage of the N-N bond or intramolecular rearrangement.[1]
-
Product:m/z 202.0 (Radical cation character if homolytic) or 203.0 (if loss of
radical).[1] However, in ESI+, loss of is common from protonated hydrazines, yielding a pyrrole cation.[1] -
Significance: Diagnostic for the N-amino substituent.[1]
-
-
Loss of Methanol (Neutral Loss -32 Da):
-
Loss of Bromine (Neutral Loss -79/81 Da):
-
Combined Loss (Simultaneous):
-
High-energy collision often yields the bare pyrrole core.[1]
-
Mechanistic Pathway Diagram[1]
Figure 2: Proposed collision-induced dissociation (CID) pathways for the protonated precursor ion.
Troubleshooting & Artifacts
When analyzing Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, researchers often encounter specific artifacts.
The "Acetone Trap"
-
Observation: Appearance of a peak at [M+40]+.
-
Cause: N-amino pyrroles react rapidly with acetone (often present in glassware cleaning) to form a hydrazone (Schiff base).[1]
-
Solution: Strictly avoid acetone in sample preparation. Use fresh MeOH.
Oxidation Dimerization[1]
-
Observation: Peak at [2M-2H]+ or similar dimer aggregates.[1]
-
Cause: The hydrazine group is oxidatively labile.[1]
-
Solution: Analyze samples immediately after preparation. Store solid material at -20°C under inert atmosphere (Ar/N2).
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2763594, Methyl 4-bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Li, X., et al. (2013).[1] Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and QTOF Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Amines and Esters. Retrieved from [Link]
Sources
- 1. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: High-Purity Isolation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
This Application Note provides a rigorous, field-proven protocol for the purification of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS: 1208361-39-0).[1][2] This guide is designed for medicinal chemists and process scientists requiring high-purity isolation (>98%) of this versatile heterocyclic building block.[1][2]
Introduction & Chemical Context
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of N-amino pyrrole derivatives, often utilized in the development of antiviral agents and novel agrochemicals.[1][2]
The purification of this compound presents specific challenges:
-
N-N Bond Lability: The 1-amino (hydrazinyl) moiety renders the molecule susceptible to oxidation and thermal degradation compared to simple pyrroles.[1][2]
-
Adsorption Hysteresis: The exocyclic amino group (
) can interact with acidic silanol groups on standard silica gel, leading to peak tailing and yield loss.[1][2] -
Regioisomer Separation: If synthesized via bromination, separating the 4-bromo isomer from the 3-bromo or 5-bromo by-products requires precise gradient control.[1][2]
Physicochemical Profile
| Property | Value | Implication for Chromatography |
| Molecular Formula | Moderate polarity.[1][2][3] | |
| Molecular Weight | 219.04 g/mol | Elutes reasonably fast on standard silica.[2] |
| Solubility | DCM, EtOAc, DMSO | Good solubility allows for liquid loading, though dry loading is preferred for resolution. |
| pKa (Conjugate Acid) | ~2-3 (estimated for N-NH2) | Weakly basic; potential for streaking on acidic silica.[1][2] |
| TLC Detection | UV (254 nm), Ninhydrin | UV active due to conjugated pyrrole ester.[2] Ninhydrin active due to primary amine.[2] |
Pre-Chromatography Analytics (Method Development)
Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC).
Optimized TLC System:
-
Stationary Phase: Silica Gel 60
aluminum sheets.[2] -
Visualization:
Target Rf Values:
-
Product (4-bromo):
[1][2] -
Starting Material (non-brominated):
(more polar due to lack of lipophilic Br).[1][2] -
Di-bromo impurity:
(elutes first).[1][2]
Expert Insight: If the spot for the product streaks (comet-tail effect), add 1% Triethylamine (Et3N) to the TLC solvent.[1] If this fixes the shape, you must buffer your column.
Detailed Chromatography Protocol
Phase 1: Stationary Phase Preparation
Standard silica gel (40-63 µm) is sufficient, but surface neutralization is recommended to maximize recovery of the N-amino species.[1][2]
-
Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.[2]
-
Example: For 1.0 g crude, use 30–50 g silica.[2]
-
-
Slurry Preparation (The "Buffered" Method):
-
Prepare the starting mobile phase: Hexane containing 0.5% Triethylamine (Et3N) .[2]
-
Suspend the silica in this solvent to form a slurry.[2]
-
Pour into the column and flush with 2 column volumes (CV) of pure Hexane/EtOAc (95:5) to remove excess amine before loading.[2]
-
Why? The Et3N neutralizes the most acidic silanol sites, preventing the "stick-and-drag" of the hydrazine moiety.
-
Phase 2: Sample Loading (Dry Load Technique)
Liquid loading in DCM often leads to band broadening for this compound.[1][2] Solid deposit (Dry Load) is strictly recommended.[2]
-
Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Acetone.[2]
-
Add Celite 545 or coarse Silica Gel (ratio 1:2 crude:sorbent).[2]
-
Evaporate the solvent under reduced pressure (Rotavap) at < 35°C until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of the packed column sand bed.[2]
Phase 3: Elution Gradient
Do not use an isocratic method.[2] A stepwise gradient ensures separation of the lipophilic poly-brominated impurities first.[1][2]
Mobile Phase A: Hexane (or Petroleum Ether) Mobile Phase B: Ethyl Acetate[1]
| Step | Solvent Ratio (A:B) | Volume (CV) | Target Elution |
| 1 | 95 : 5 | 2 CV | Flush void volume; elute non-polar grease/di-bromo species.[1][2] |
| 2 | 90 : 10 | 3 CV | Elution of minor impurities. |
| 3 | 80 : 20 | 5-8 CV | Elution of Target: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. |
| 4 | 60 : 40 | 3 CV | Flush remaining polar by-products (e.g., oxidized species).[1][2] |
Phase 4: Fraction Analysis & Isolation[1][2][3]
-
Collect fractions in test tubes (approx. 10-15 mL each for a 1g scale).
-
Spot fractions on TLC.
-
Combine fractions containing the pure spot (
in 3:1 Hex/EtOAc). -
Critical Step: Concentrate the combined fractions immediately at < 40°C . Prolonged exposure to solution-phase conditions (especially if traces of acid are present) can degrade the N-N bond.[1][2]
-
Dry the resulting solid under high vacuum for 4 hours.
Process Logic & Workflow Visualization
The following diagram illustrates the decision-making process during the purification workflow, highlighting the critical "Acidic Silanol" check.
Figure 1: Decision logic for column packing based on analyte interaction with stationary phase.
Troubleshooting & Scientific Rationale
The "Tailing" Phenomenon
Observation: The product elutes over 20+ fractions with a long "tail" on TLC.[2]
Cause: The basic hydrazine nitrogen (
Co-elution with Starting Material
Observation: The brominated product overlaps with the non-brominated precursor.[2] Rationale: The bromo-substituent increases lipophilicity only marginally compared to the polarity of the ester/amine. Solution:
-
Use a shallower gradient (e.g., 10% EtOAc to 15% EtOAc over 10 CV).[2]
-
Change the modifier: Use Dichloromethane (DCM) / Methanol (99:1) instead of Hex/EtOAc. The different selectivity of DCM often resolves halo-pyrroles better than alkane/ester systems.[1][2]
References
- Compound Data & Safety
-
Synthesis Context (General 1-aminopyrroles)
-
Synthesis of N-amino pyrroles via electrophilic amination. Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
-
- Chromatography Methodology
Sources
- 1. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1314394-96-1,2-Boc-octahydrocyclopenta[c]pyrrole-3a-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
The Versatile Scaffolding of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocyclic Building Block
In the landscape of contemporary drug discovery, the pyrrole nucleus stands as a cornerstone heterocyclic motif, integral to a multitude of natural products and synthetic pharmaceuticals.[1] Its inherent electronic properties and structural versatility allow for facile interaction with biological macromolecules, rendering it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the pyrrole ring is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note delves into the utility of a highly functionalized and promising building block: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate .
This compound, commercially available as its hydrochloride salt[2][3], presents medicinal chemists with a unique trifecta of reactive handles. The bromo substituent at the 4-position serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The methyl ester at the 2-position offers a site for derivatization or can act as a directing group. Critically, the 1-amino group not only introduces a key vector for hydrogen bonding but also acts as a nucleophilic center for the construction of fused heterocyclic systems, a common strategy in the development of kinase inhibitors and other therapeutic agents.[4] This guide provides a comprehensive overview of the synthetic accessibility and strategic application of this building block, complete with detailed, field-tested protocols for its incorporation into medicinally relevant scaffolds.
Physicochemical and Safety Data
A thorough understanding of a building block's properties is essential for its effective and safe implementation in a synthetic workflow.
| Property | Value | Source |
| IUPAC Name | Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate | N/A |
| CAS Number | 1802489-57-1 (monohydrochloride) | [3] |
| Molecular Formula | C₆H₇BrN₂O₂ | N/A |
| Molecular Weight | 219.04 g/mol | N/A |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, dry conditions | [5] |
Safety Profile: The hydrochloride salt of this compound is classified as a warning-level hazard, with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Accessibility: A Plausible Two-Step Protocol
While commercially available, understanding the synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate provides valuable insight into its chemistry. A plausible and efficient synthesis commences from the known precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate.[6]
Protocol 1: Synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
This protocol details a two-step sequence involving the N-amination of a pyrrole precursor.
Step 1: Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate
This precursor can be synthesized via established literature methods, often involving the bromination of a suitable pyrrole-2-carboxylate derivative.
Step 2: N-Amination of Methyl 4-bromo-1H-pyrrole-2-carboxylate
The introduction of the 1-amino group can be achieved through electrophilic amination.
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate
-
O-(Diphenylphosphinyl)hydroxylamine (DPPH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve O-(diphenylphosphinyl)hydroxylamine (1.5 eq) in anhydrous THF.
-
Add the DPPH solution dropwise to the reaction mixture at 0 °C via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to afford the pure Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The presence of the N-NH₂ protons in the ¹H NMR spectrum is a key diagnostic feature.
Application in Medicinal Chemistry: Crafting Complexity
The strategic placement of functional groups on Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate makes it an exemplary building block for generating molecular diversity in drug discovery programs. Below are detailed protocols for its application in two distinct and highly relevant areas of medicinal chemistry.
Application 1: Synthesis of Fused Heterocycles - The Pyrrolo[1,2-b]pyridazine Core
The 1-amino group of the title compound is a powerful nucleophile for the construction of fused bicyclic systems. Pyrrolo[1,2-b]pyridazines are a class of nitrogen-containing fused heterocycles with diverse biological activities.[5] The reaction of 1-aminopyrroles with 1,3-dicarbonyl compounds is a classical and effective method for their synthesis.[5]
Protocol 2: Synthesis of a Substituted 7-Bromo-5-carbomethoxy-pyrrolo[1,2-b]pyridazine
This protocol outlines the cyclocondensation reaction with acetylacetone as a representative 1,3-dicarbonyl compound.
Materials:
-
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (1.0 eq) and acetylacetone (1.1 eq) in ethanol.
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired pyrrolo[1,2-b]pyridazine.
Causality and Insights: The acidic catalyst protonates one of the carbonyl groups of acetylacetone, activating it for nucleophilic attack by the exocyclic amino group of the pyrrole. Subsequent intramolecular cyclization and dehydration lead to the aromatic fused ring system. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.
Workflow Diagram:
Caption: Workflow for the synthesis of a pyrrolo[1,2-b]pyridazine derivative.
Application 2: A Building Block for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyrrole-based scaffolds are prevalent in a large number of approved kinase inhibitors. The title compound is an excellent starting point for the synthesis of more complex heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine core found in several tyrosine kinase inhibitors.[8]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position is ideally suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or heteroaryl substituents, a common feature in kinase inhibitors.
Materials:
-
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-substituted pyrrole derivative.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) complex to the C-Br bond of the pyrrole, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst.[9] The choice of ligand and base is crucial for efficient catalysis.
Reaction Scheme Diagram:
Caption: Suzuki-Miyaura coupling of the bromo-pyrrole building block.
The N-Amino Group as a Bioisosteric Element
In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties and biological activity—is a powerful tool for lead optimization.[10] The N-amino group of the title compound can be considered a non-classical bioisostere of a hydroxyl group or a primary amine on an aromatic ring. It can act as both a hydrogen bond donor and acceptor, influencing the molecule's interaction with its biological target. Furthermore, the presence of the N-amino group can modulate the electronic properties of the pyrrole ring, impacting its pKa and metabolic stability. This offers a unique avenue for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
Conclusion
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a high-potential, trifunctional building block for medicinal chemistry. Its strategically positioned reactive sites—the bromo group for cross-coupling, the ester for derivatization, and the N-amino group for constructing fused systems—provide a robust platform for the rapid generation of diverse and complex molecular architectures. The protocols detailed herein offer a practical guide for researchers to harness the synthetic power of this versatile scaffold in the pursuit of novel therapeutic agents, from kinase inhibitors to other classes of bioactive compounds. The self-validating nature of these protocols, grounded in established chemical principles, ensures their reliability and reproducibility in a research and development setting.
References
- BenchChem.
- Couture, A., Deniau, E., Grandclaudon, P., & Le Trequesser, P. (2001). A convenient one-pot synthesis of polysubstituted 2-aminopyrroles. Tetrahedron, 57(16), 3247-3253.
- Gribble, G. W. (2010). Recent developments in pyrrole and indole synthesis. Journal of the Brazilian Chemical Society, 21, 755-776.
- MySkinRecipes.
- Bansal, R. K. (2014). Heterocyclic Chemistry.
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Al-Tel, T. H. (2011). A short and efficient synthesis of novel 3, 4, 5-trisubstituted pyrrole-2-carbonitriles. Molecules, 16(5), 3749-3758.
- Toronto Research Chemicals.
- PubChem.
- BLDpharm.
- Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). An expedient and new synthesis of pyrrolo [1, 2-b] pyridazine derivatives. Helvetica Chimica Acta, 84(6), 1172-1178.
- Roskoski, R. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- ResearchGate. (n.d.).
- AChemBlock.
- ResearchGate. (n.d.). Beyond Bioisosterism: New Concepts in Drug Discovery.
- MDPI. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
- ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry.
- PubMed. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
- MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles.
- Baran Lab. (2012).
- ACS Publications. (2007). Synthesis of Polysubstituted N− H Pyrroles from Vinyl Azides and 1, 3-Dicarbonyl Compounds. Organic Letters.
- NIH. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents.
- Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BLDpharm. (n.d.). 4-Bromo-N-methyl-1H-pyrrole-2-carboxamide.
- Figshare. (n.d.). Cyclocondensation of α-Aminonitriles and Enones: A Short Access to 3,4-Dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-Trisubstituted Pyrroles.
Sources
- 1. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones [mdpi.com]
- 2. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]
- 3. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride 97% | CAS: 1802489-57-1 | AChemBlock [achemblock.com]
- 4. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride [myskinrecipes.com]
- 5. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Its derivatives have demonstrated significant therapeutic potential, including anticancer, antimicrobial, and antiviral properties.[3][4] Within this versatile class of compounds, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate emerges as a particularly valuable building block for drug discovery endeavors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique structural features of this compound to generate novel molecular entities with therapeutic promise.
This guide will delve into the synthetic versatility of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, offering detailed protocols for its derivatization. We will explore how the strategic manipulation of its three key functional handles—the bromo substituent at the C4 position, the amino group at the N1 position, and the methyl carboxylate at the C2 position—can lead to the creation of diverse chemical libraries for high-throughput screening and lead optimization. The causality behind experimental choices and the validation of described protocols are central to this guide, ensuring scientific integrity and practical utility.
Physicochemical Properties and Chemical Reactivity
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, often supplied as its hydrochloride salt[5][6], possesses a unique combination of reactive sites that can be selectively addressed through a variety of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O2 | [5] |
| Molecular Weight | 235.04 g/mol | [5] |
| CAS Number | 1802489-57-1 (hydrochloride) | |
| Appearance | White to off-white solid | [7] |
| Storage | 0-8 °C, sealed in dry conditions | [5] |
The bromine atom at the C4 position is a prime handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. The N-amino group offers a nucleophilic center for the construction of fused heterocyclic systems. The methyl ester at C2 can be readily converted into a variety of amides or hydrolyzed to the corresponding carboxylic acid, providing a crucial point for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
Synthetic Pathways and Core Transformations
The strategic value of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in its potential to serve as a versatile starting material for the synthesis of a diverse array of drug-like molecules. The following sections provide detailed protocols for key transformations at each of the functional groups.
I. Derivatization at the C4 Position: Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the C4 position of the pyrrole ring is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in modern medicinal chemistry for the construction of biaryl and heteroaryl systems, which are common motifs in many approved drugs.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromopyrrole and a boronic acid or ester.[8][9] This reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Protocol: Suzuki-Miyaura Coupling of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 equivalents)
-
Cesium carbonate (Cs2CO3) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask or pressure vessel equipped with a magnetic stir bar, add Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and cesium carbonate (2.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).[10]
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure complete deoxygenation.
-
Add Pd(dppf)Cl2 (0.1 equivalents) to the mixture and continue sparging for another 5-10 minutes.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-substituted pyrrole derivative.
Causality of Experimental Choices:
-
Catalyst: Pd(dppf)Cl2 is a robust and versatile catalyst for Suzuki couplings, often effective for heteroaromatic substrates.
-
Base: Cesium carbonate is a strong base that is generally effective in Suzuki couplings and is compatible with a wide range of functional groups.
-
Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki reactions, as it facilitates the dissolution of both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
The Stille coupling provides an alternative method for C-C bond formation, utilizing organostannane reagents.[5][11] It is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.
Protocol: Stille Coupling of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride
-
Organostannane (e.g., Aryl-Sn(Bu)3) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equivalents)
-
Triphenylphosphine (PPh3) or Tri(o-tolyl)phosphine (P(o-tol)3) (0.2 equivalents)
-
Anhydrous toluene or DMF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow a similar setup as the Suzuki coupling, charging the reaction vessel with Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride (1.0 equivalent) and the organostannane reagent (1.1 equivalents).
-
Under an inert atmosphere, add the anhydrous solvent (toluene or DMF).
-
Add the palladium catalyst (Pd2(dba)3) and the phosphine ligand.
-
Heat the reaction mixture to 90-110 °C and monitor its progress.
-
Work-up and purification are similar to the Suzuki coupling, with careful handling of the tin byproducts.
II. Derivatization at the C2 Position: Amide Bond Formation and Hydrolysis
The methyl ester at the C2 position is a versatile handle for introducing a wide range of functionalities, most notably through conversion to amides. Amide bonds are prevalent in pharmaceuticals and their formation allows for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Direct amidation of the methyl ester can be achieved by heating with an amine, often with a catalyst. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Safe Handling, Storage, and Utilization of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Compound Profile
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a substituted pyrrole, a class of heterocyclic aromatic compounds integral to medicinal chemistry and materials science.[1][2] The pyrrole ring is a core structure in numerous natural products and commercially successful drugs, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[2] This specific compound serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecules.[1] Its utility is derived from the strategically positioned functional groups: a bromo group, which is an excellent handle for cross-coupling reactions; an amino group, which can be modified; and a methyl ester, which can be hydrolyzed or converted to an amide.[1][3] These features make it a valuable precursor in the synthesis of novel drug candidates, particularly kinase inhibitors and antitumor agents.[3]
This document provides a comprehensive guide to the safe handling, storage, and a representative application of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate and its common hydrochloride salt form.
| Property | Value |
| IUPAC Name | methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate |
| Common Form | Monohydrochloride Salt[4][5] |
| CAS Number | 1802489-57-1 (for monohydrochloride)[4][5] |
| Molecular Formula | C₆H₈BrClN₂O₂ (for monohydrochloride)[4][5] |
| Molecular Weight | 255.50 g/mol (for monohydrochloride)[4][5] |
| Appearance | White to off-white solid[6] |
Hazard Identification and Risk Assessment
Proper risk assessment is the foundation of laboratory safety. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride is classified with several hazards that necessitate careful handling to minimize exposure.[4] The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as harm if ingested or inhaled.[4]
Causality of Hazards: The hazardous nature of this compound stems from its reactivity. As a substituted amine and halogenated heterocycle, it can interact with biological macromolecules, leading to irritation and toxicity. The fine, solid nature of the compound increases the risk of aerosolization and subsequent inhalation.
| GHS Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4] |
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is critical. All operations involving the solid material or its solutions should be performed within a certified chemical fume hood to control exposure.
Expertise-Driven Rationale: The use of a fume hood is not merely a suggestion but a mandatory engineering control. It is the primary barrier to prevent inhalation of fine powders or vapors, which is a key risk (H332, H335).[4] Similarly, the specified PPE provides a direct barrier against the irritant properties of the compound (H315, H319).[4]
Personal Protective Equipment (PPE) Requirements
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with the eyes, which can cause serious irritation.[7][8]
-
Hand Protection: Nitrile or other chemically resistant gloves must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7][8]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
Protocol for Weighing and Transfer
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface and the analytical balance within the hood.
-
Place the sealed container of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate in the fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully open the container. Avoid creating airborne dust.
-
Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel.
-
Promptly and securely close the main container.
-
Transfer the weighed solid to the reaction vessel within the fume hood.
-
Clean any residual powder from the spatula and work surface using a solvent-moistened wipe.
-
Dispose of all contaminated materials (e.g., weigh boats, wipes) in a designated hazardous waste container.
Storage and Stability Management
Proper storage is essential to maintain the chemical integrity and purity of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. The compound's functional groups may be sensitive to environmental factors.
Trustworthiness Through Chemistry: The recommendation to store under an inert atmosphere like nitrogen is based on the potential for the N-amino group to undergo oxidation when exposed to air over long periods.[1][7] Refrigeration slows down potential degradation pathways, ensuring the compound's stability and the reproducibility of experiments.[6][7]
| Condition | Parameter | Rationale |
| Short-Term Storage | Refrigerated (2-8 °C), sealed, dry.[6][7] | Prevents thermal degradation and hydrolysis from atmospheric moisture. |
| Long-Term Storage | Refrigerated (2-8 °C), sealed under inert gas (Nitrogen or Argon).[7] | Minimizes both thermal degradation and potential oxidation.[7] |
| Stock Solutions | -20°C to -80°C in an appropriate solvent (e.g., DMSO).[9] | Frozen solutions are generally more stable than those stored at 4°C. Based on protocols for similar compounds.[9] |
Signs of Degradation: Visually inspect the compound before use. Any significant change from a white/off-white solid (e.g., discoloration to yellow or brown) may indicate degradation, and the material's purity should be re-verified before use.
Application Protocols: A Representative Workflow
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is primarily used as a scaffold for further chemical synthesis.[1][3] The following protocols are representative of its common applications.
Protocol: Preparation of a Stock Solution
For many applications, a concentrated stock solution in an aprotic polar solvent is required.
Rationale: Dimethyl sulfoxide (DMSO) is often an effective solvent for polar, heterocyclic compounds and is compatible with many subsequent reaction conditions.[9] If precipitation occurs upon dilution in aqueous media, co-solvents may be necessary.[9]
-
Objective: To prepare a 100 mM stock solution in DMSO.
-
Materials: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate HCl (MW: 255.50 g/mol ), anhydrous DMSO, sterile vial, vortex mixer.
-
Procedure:
-
Weigh 25.55 mg of the compound directly into a sterile vial.
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if dissolution is slow.[9]
-
Store the stock solution at -20°C or -80°C as per the storage guidelines.[9]
-
Protocol: Representative Suzuki Cross-Coupling Reaction
This protocol demonstrates a common and powerful application: using the bromo-substituent as a handle for a palladium-catalyzed Suzuki cross-coupling reaction to form a new carbon-carbon bond.[10]
Self-Validating System: This protocol includes critical steps that ensure success. The use of an inert atmosphere is vital because the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. The base (e.g., K₃PO₄) is essential for the transmetalation step of the catalytic cycle. Reaction monitoring by TLC confirms the consumption of starting material and formation of the product.
-
Objective: To couple an arylboronic acid to the 4-position of the pyrrole ring.
-
Equipment: Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line.
-
Reagents:
-
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 10:1)[10]
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrrole starting material, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Spill and Waste Management
Spill Response:
-
For small spills, cordon off the area.
-
Wear the appropriate PPE as described in Section 3.1.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
Waste Disposal:
-
All solid waste, contaminated materials, and solutions containing Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate must be disposed of in clearly labeled hazardous waste containers.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for chemical waste disposal.
References
-
PubChem. (n.d.). Methyl 4-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]
-
Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
de la Torre, M. C., & G. Asensio. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
MySkinRecipes. (n.d.). Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride [myskinrecipes.com]
- 4. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]
- 5. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride 97% | CAS: 1802489-57-1 | AChemBlock [achemblock.com]
- 6. Methyl 4-broMo-1-aMinopyrrole-2-carboxylate hydrochloride | 1208361-39-0 [chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
"synthesis of pyrrole-based inhibitors using Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate"
Utilizing Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate as a Trifunctional Scaffold[1]
Abstract & Strategic Overview
In modern drug discovery, the pyrrole ring is a privileged pharmacophore, serving as the core for numerous kinase inhibitors (e.g., Sunitinib) and ATPase inhibitors. However, standard pyrrole synthesis often requires harsh conditions or lacks regioselectivity.[1]
This guide details the application of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (Reagent 1 ). This specific building block offers a "Trifunctional Divergence" strategy, allowing medicinal chemists to independently modify three distinct vectors:
-
C4-Position (Bromine): Accessible via Pd-catalyzed cross-coupling (Suzuki/Sonogashira).[1]
-
N1-Position (Amino): A rare handle allowing for the formation of fused bicyclic systems (e.g., pyrrolo[1,2-b]pyridazines) or hydrazone-linked inhibitors.[1]
-
C2-Position (Ester): A solubilizing group modifiable to amides or acids for binding pocket interactions.[1]
The following protocols prioritize the synthesis of pyrrolo[1,2-b]pyridazine cores, a scaffold highly relevant for ATP-competitive kinase inhibition.
Scaffold Diversification Workflow
The following diagram illustrates the logical flow for diversifying Reagent 1 . The "Body First" approach (C4 coupling) is generally preferred to avoid catalyst poisoning by the free amine or steric clashes during ring closure.[1]
Figure 1: Divergent synthesis strategy. Path A followed by Path B is the recommended route to minimize side reactions.
Technical Deep Dive & Causality
3.1 The C4-Bromine Handle (The "Body")
The C4-bromide is electronically activated for oxidative addition by Palladium (0) due to the electron-rich nature of the pyrrole ring.
-
Why Methyl Ester? The C2-methyl ester serves two roles: it electronically withdraws density, stabilizing the pyrrole against oxidation, and prevents the formation of insoluble Pd-carboxylate salts that can occur with free acids.
-
Catalyst Selection: Pd(dppf)Cl2 is recommended over Pd(PPh3)4.[1] The bidentate dppf ligand prevents
-hydride elimination (if alkyl chains are present) and is more robust against the Lewis basic N-amino group [1].
3.2 The N1-Amino Handle (The "Head")
This is the defining feature of this reagent. Unlike standard pyrroles (which require N-alkylation), the N-amino group is a pre-installed nucleophile.[1]
-
Reaction Logic: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or
-unsaturated ketones leads to the formation of a pyrrolo[1,2-b]pyridazine ring.[2] -
Critical Control: This reaction is sensitive to steric bulk at the C2 position.[1] The ester group at C2 actually facilitates this by ensuring the N-amino group remains the primary nucleophile, rather than the C5 carbon [2].
Detailed Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To install an aryl pharmacophore at the C4 position while preserving the N-amino integrity.
Reagents:
-
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)[1]
-
Aryl boronic acid (1.2 equiv)[1]
- (3.0 equiv, 2M aqueous solution)
- (0.05 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyrrole starting material and the aryl boronic acid.
-
Solvent Addition: Add 1,4-Dioxane. Crucial: Sparge the solvent with Argon for 10 minutes.[1] Oxygen is the primary cause of homocoupling byproducts and catalyst deactivation.
-
Base & Catalyst: Add the aqueous
followed quickly by the Pd catalyst.[1] -
Reaction: Seal the vial and heat to 85°C for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The N-amino group makes the compound slightly polar; expect elution around 30–40% EtOAc.
Protocol B: Synthesis of Pyrrolo[1,2-b]pyridazine Core
Objective: To fuse the second ring, creating the kinase inhibitor scaffold.
Reagents:
-
C4-substituted pyrrole (from Protocol A) (1.0 equiv)[1]
-
2,4-Pentanedione (1.2 equiv) (or substituted 1,3-diketone)
-
p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]
-
Ethanol (anhydrous)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrrole intermediate in Ethanol.
-
Condensation: Add the 1,3-diketone and catalytic pTSA.[1]
-
Reflux: Heat to reflux (approx. 78°C) for 12 hours.
-
Workup: Evaporate the ethanol. Redissolve in DCM and wash with saturated
(to remove acid catalyst). -
Validation: The formation of the fused ring is often accompanied by a significant fluorescent shift (blue/green emission under UV) [3].[1]
Quantitative Data Summary & Troubleshooting
| Parameter | Optimal Condition | Common Pitfall | Remediation |
| Solvent (Suzuki) | Dioxane/Water (4:[1]1) | DMF (High boiling point) | DMF is hard to remove and can decompose the N-amino group at high T. Stick to Dioxane.[1] |
| Base Choice | Inorganic bases are required for efficient transmetallation in this system.[1] | ||
| N-Amino Stability | Keep pH > 4 | Strong Acid (pH < 2) | The N-N bond is labile in strong acid.[1] Use mild Lewis acids or pTSA only for cyclization.[1] |
| Purification | Silica (EtOAc/Hex) | Reverse Phase (Acidic) | Avoid TFA in HPLC mobile phases if the product is stored for long periods; use Formic Acid.[1] |
Safety & Handling (E-E-A-T)
-
N-Amino Toxicity: Hydrazine derivatives and N-aminopyrroles can be toxic and potential mutagens.[1] Always handle inside a fume hood wearing nitrile gloves and safety glasses.[1]
-
Thermal Instability: While the ester is stable, the N-amino group can degrade at temperatures >120°C. Do not overheat during the Suzuki coupling.
-
Storage: Store the starting material at 2–8°C under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the hydrazine moiety [4].
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]
-
Flitsch, W., & Krämer, U. (1968).[1] Pyrrolo[1,2-b]pyridazines from 1-aminopyrrole.[1][2] Tetrahedron Letters. (Foundational chemistry for N-aminopyrrole cyclization). Link
-
Takeda Pharmaceutical Co. (2013).[1] Discovery of Vonoprazan (TAK-438) and pyrrole derivatives.[1] Journal of Medicinal Chemistry. (Demonstrates pyrrole utility in drug discovery). Link[1]
-
Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: Pyrrole derivatives and handling. Link
(Note: Specific reaction yields and conditions may vary based on the exact aryl partners used.[1] Always perform a pilot reaction on a 10mg scale before scale-up.)
Sources
- 1. Methyl 4-bromo-1H-pyrrole-2-carboxylate | C6H6BrNO2 | CID 2763594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Low Yield in Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this multi-step synthesis. Here, we will dissect the common pitfalls in the synthetic pathway and provide actionable, field-tested solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and where do yield losses most commonly occur?
The most established synthesis is a three-step process starting from Methyl 1H-pyrrole-2-carboxylate. The key stages are:
-
Electrophilic Bromination: Introduction of a bromine atom at the C4 position of the pyrrole ring.
-
N-Deprotonation: Activation of the pyrrole nitrogen with a strong base.
-
Electrophilic N-Amination: Addition of an amino group to the pyrrole nitrogen.
Yield losses are common at two critical junctures: the bromination step, due to the formation of poly-brominated byproducts, and the N-amination step, which can be inefficient if not performed under strictly anhydrous conditions with a suitable aminating agent.
Q2: My final product, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, appears to be unstable. What are the best practices for handling and storage?
N-amino pyrroles can be sensitive to air, light, and acid.[1] The primary degradation pathway is oxidation. For optimal stability, store the final compound as a hydrochloride salt if possible.[2] Otherwise, store the free base under an inert atmosphere (argon or nitrogen), protected from light in a freezer at -20°C. Avoid prolonged exposure to silica gel during purification, as its acidic nature can promote decomposition.
Q3: How critical is the purity of the starting material, Methyl 1H-pyrrole-2-carboxylate?
The purity of your starting material is paramount. Impurities can interfere with the regioselectivity of the bromination and compete for reagents in the N-amination step. It is highly recommended to purify the starting material by recrystallization or distillation before use. The presence of residual acid or water can significantly impact the subsequent steps.
Troubleshooting Guide: From Diagnosis to Solution
This section is structured to help you diagnose and resolve specific issues encountered during the synthesis.
Problem 1: Low Yield or Complex Mixture after Bromination
The bromination of the pyrrole ring is a classic electrophilic aromatic substitution. However, the high reactivity of the pyrrole ring makes it susceptible to over-bromination.[3][4]
Visual Cue: Multiple spots on your Thin Layer Chromatography (TLC) plate post-bromination, some of which may correspond to di- or tri-brominated species.
-
Cause A: Over-bromination due to harsh conditions.
-
Scientific Rationale: The pyrrole ring is highly activated towards electrophilic attack. Using a highly reactive brominating agent or elevated temperatures can lead to multiple bromine additions.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use precisely 1.0 equivalent of the brominating agent. Add the agent slowly, portion-wise or as a dilute solution, to the reaction mixture.
-
Lower the Temperature: Perform the reaction at a reduced temperature. For N-Bromosuccinimide (NBS), a common and effective reagent, temperatures between 0°C and -20°C are often optimal.[5]
-
Choose a Milder Reagent: If NBS still results in over-bromination, consider a milder reagent like Tetrabutylammonium tribromide (TBABr3), which has been shown to provide excellent regioselectivity for pyrroles.[6]
-
-
-
Cause B: Incorrect Solvent Choice.
-
Scientific Rationale: The solvent polarity can influence the reactivity of the brominating agent and the stability of the reaction intermediates.
-
Troubleshooting Protocol:
-
Use Non-polar Solvents: Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred over more polar options like methanol, which can participate in side reactions.[7]
-
Ensure Anhydrous Conditions: Water can react with some brominating agents and alter the reaction pathway. Use freshly distilled, dry solvents.
-
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Tetrabutylammonium tribromide (TBABr3) | Milder reagent, reduces over-bromination.[6] |
| Temperature | Room Temperature | 0°C to -20°C | Slows the reaction rate, improving selectivity.[5] |
| Solvent | Acetonitrile / Methanol | Anhydrous THF or DCM | Minimizes side reactions and reagent decomposition. |
| Stoichiometry | >1.0 equivalent | 1.0 equivalent (slow addition) | Prevents the formation of poly-brominated products. |
Problem 2: Low Conversion in the N-Amination Step
The N-amination of the 4-bromopyrrole intermediate is often the most challenging step. It requires the formation of a pyrrolyl anion, which then acts as a nucleophile.
Visual Cue: A significant amount of starting material (Methyl 4-bromo-1H-pyrrole-2-carboxylate) remains on the TLC plate after the reaction is complete.
-
Cause A: Incomplete Deprotonation.
-
Scientific Rationale: The pKa of the pyrrole N-H is approximately 17.5. A sufficiently strong base is required for complete deprotonation to form the reactive pyrrolyl anion.
-
Troubleshooting Protocol:
-
Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are common choices. Ensure the base is fresh and has been stored under anhydrous conditions.
-
Anhydrous Conditions: This step is extremely sensitive to moisture. Use flame-dried glassware, anhydrous solvents (like DMF or THF), and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
-
Cause B: Inefficient Aminating Agent or Reaction Conditions.
-
Scientific Rationale: The choice of the electrophilic aminating agent is critical. Hydroxylamine-O-sulfonic acid (HOSA) is a widely used reagent for this transformation.[8][9][10][11] However, its stability and reactivity can be variable. Monochloramine (NH₂Cl) is another effective alternative.[12][13][14]
-
Troubleshooting Protocol:
-
Verify HOSA Quality: HOSA is hygroscopic and can decompose over time.[8] It is recommended to use freshly purchased or properly stored HOSA. Its purity can be checked by iodometric titration.[8]
-
Optimize HOSA Reaction: The reaction of the pyrrolyl anion with HOSA is often performed at low temperatures (0°C to room temperature) in an anhydrous polar aprotic solvent like DMF.
-
Consider Monochloramine: In some cases, in situ generated monochloramine (from NaOH/NH₄Cl/NaClO) can provide higher yields and may be a more practical alternative to HOSA.[13]
-
-
Workflow and Decision-Making Diagram
The following diagram illustrates a logical workflow for troubleshooting the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis Optimization.
References
-
Wikipedia. (2023). Hydroxylamine-O-sulfonic acid. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Methyl 4-Bromo-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). Hydroxylamine-O-Sulfonic Acid. Retrieved from [Link]
-
Carpino, L. A., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(1), 201-204. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). Retrieved from [Link]
-
Reyes-González, M. A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7289. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. Retrieved from [Link]
-
Liu, C., et al. (2014). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Journal of Chemical Research, 38(10), 594-596. Retrieved from [Link]
-
Park, J., et al. (2022). Calix[9]pyrrole-Based Azo-Bridged Porous Organic Polymer for Bromine Capture. Journal of the American Chemical Society, 144(38), 17571-17578. Retrieved from [Link]
-
Hellwig, M., et al. (2015). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Journal of Agricultural and Food Chemistry, 63(40), 8977-8985. Retrieved from [Link]
-
Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta, 13(1), 3-12. Retrieved from [Link]
-
Reddy, R. P., et al. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 12(23), 5442-5445. Retrieved from [Link]
-
SciSpace. (n.d.). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Nair, V., et al. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427-4429. Retrieved from [Link]
-
Padrón, J. M., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3845-3849. Retrieved from [Link]
-
ACS Publications. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles.
-
Chemistry Stack Exchange. (n.d.). Side chain hydroxylation of pyrrole. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Methyl 4-Bromopyrrole-2-carboxylate: Properties and Applications. Retrieved from [Link]
-
Truscello, A., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12659-12668. Retrieved from [Link]
-
ACS Publications. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Retrieved from [Link]
-
Wang, H., et al. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 3022-3030. Retrieved from [Link]
-
Joullié, M. M., et al. (2018). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry, 83(15), 8084-8093. Retrieved from [Link]
-
Seino, H., et al. (1999). Synthesis and Reactivities of Pyrrolylimido Complexes of Molybdenum and Tungsten: Formation of Pyrrole and N-Aminopyrrole from Molecular Nitrogen. Journal of the American Chemical Society, 121(49), 11448-11459. Retrieved from [Link]
-
Richardson, S. D., et al. (2009). Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide. Environmental Science & Technology, 43(18), 6980-6986. Retrieved from [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Retrieved from [Link]
Sources
- 1. Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]
- 3. Tribromopyrrole, brominated acids, and other disinfection byproducts produced by disinfection of drinking water rich in bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Methyl 4-Bromo-1H-pyrrole-2-carboxylate: Properties, Uses, Safety Data & China Suppliers [pipzine-chem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. Hydroxylamine-O-sulfonic acid | 2950-43-8 [chemicalbook.com]
- 10. discofinechem.com [discofinechem.com]
- 11. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 12. scite.ai [scite.ai]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Technical Support Center: Optimizing the Purity of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this important heterocyclic building block. Our focus is on providing practical, evidence-based solutions to help you achieve the highest possible purity for your downstream applications.
Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities
A likely and common synthetic route to obtain Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate involves the N-amination of the corresponding pyrrole precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate. This reaction typically utilizes an aminating agent such as hydroxylamine-O-sulfonic acid or a related reagent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
FAQ 1: My final product purity is low after synthesis, with multiple spots on the TLC plate. What are the likely impurities?
Answer: Low purity after the initial synthesis is a common issue. The impurities can stem from the starting materials, side reactions, or product degradation. Based on the N-amination of a pyrrole derivative, here are the most probable impurities:
-
Unreacted Starting Material: Incomplete reaction will leave residual Methyl 4-bromo-1H-pyrrole-2-carboxylate.
-
Oxidation Byproducts: Pyrrole rings, especially N-amino pyrroles, can be susceptible to oxidation, leading to colored impurities.
-
Rearrangement Products: Under certain conditions, N-amino heterocycles can undergo rearrangement.
-
Hydrolysis Product: The methyl ester functionality could be partially hydrolyzed to the corresponding carboxylic acid, particularly if aqueous workup conditions are not carefully controlled.
To address this, consider the following:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Temperature: Maintain the recommended reaction temperature to avoid side reactions and decomposition.
FAQ 2: I'm struggling to effectively separate my product from impurities using column chromatography. What conditions do you recommend?
Answer: Column chromatography is a powerful purification technique, but its success hinges on the proper selection of the stationary and mobile phases. For a moderately polar compound like Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, a systematic approach to developing your chromatography method is key.
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A standard and effective choice for a broad range of organic compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane | Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by your product, and finally, more polar impurities. |
| TLC Analysis | Develop a TLC method first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for your product for good separation on the column. | TLC is a rapid and inexpensive way to screen for the best eluent conditions before committing to a larger-scale column separation. |
Troubleshooting Tips for Column Chromatography:
-
Problem: Poor separation (overlapping spots).
-
Solution: Use a shallower solvent gradient or switch to an isocratic elution with the optimal solvent mixture determined by TLC. Consider a different solvent system, such as dichloromethane/methanol.
-
-
Problem: Product is not eluting from the column.
-
Solution: The mobile phase is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol).
-
-
Problem: Tailing of the product spot.
-
Solution: Tailing can be caused by the interaction of the amino group with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the silica slurry into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, consider solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the logical workflow for the purification of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
A Technical Guide to Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Heterocyclic compounds, particularly those based on the pyrrole ring, represent a privileged class of structures due to their versatile reactivity and ability to form key interactions with biological targets. Among these, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has emerged as a highly valuable and specialized building block. Its unique substitution pattern—featuring a reactive bromo group, a nucleophilic amino group at the N1 position, and a methyl ester—provides synthetic chemists with a powerful tool for constructing complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, outlines a robust synthetic strategy, explores its critical applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. The primary focus will be on its role in the synthesis of targeted therapies, particularly kinase inhibitors, underscoring its significance in the development of next-generation pharmaceuticals.[1]
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible science. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is most commonly available and handled as its hydrochloride salt to improve stability and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride | Chemical Vendor Data |
| CAS Number | 1208361-39-0 | [2] |
| Alternate CAS | 1802489-57-1 (monohydrochloride) | [3] |
| Molecular Formula | C₆H₇BrN₂O₂ (Free Base) / C₆H₈BrClN₂O₂ (HCl Salt) | [3] |
| Molecular Weight | 219.04 g/mol (Free Base) / 255.50 g/mol (HCl Salt) | [3][4] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Sealed in dry, 2-8°C | Vendor Data |
Figure 1: 2D Structure of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Synthesis Strategy: A Plausible and Referenced Approach
While specific, peer-reviewed synthetic procedures for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate are not widely published, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles. The most direct approach involves the N-amination of a readily available precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4).
The causality behind this choice is twofold: the precursor is commercially available, and direct N-amination of pyrroles, while sometimes challenging, can be achieved using electrophilic aminating agents. This avoids the complexities of building the substituted pyrrole ring from acyclic precursors when a suitable scaffold is already accessible.
Proposed Synthetic Workflow
Diagram 1: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on analogous transformations. Each step includes a rationale and checkpoints.
Objective: To synthesize Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride.
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
O-(Diphenylphosphinyl)hydroxylamine or a similar electrophilic aminating agent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
N-Deprotonation (Formation of Pyrrole Anion):
-
Rationale: The pyrrole N-H is weakly acidic and requires a strong base like NaH to be deprotonated, forming the nucleophilic pyrrole anion necessary for the subsequent amination step.
-
Steps:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Formation of the anion is typically visually confirmed by the cessation of gas evolution.
-
-
-
Electrophilic N-Amination:
-
Rationale: The generated pyrrole anion acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. O-(Diphenylphosphinyl)hydroxylamine is an effective agent for such transformations.
-
Steps:
-
Prepare a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in anhydrous THF.
-
Cool the pyrrole anion suspension back to 0°C.
-
Add the aminating agent solution dropwise via a syringe or dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a new, more polar product.
-
-
-
Workup and Purification:
-
Rationale: To quench the reaction, remove inorganic byproducts, and isolate the free base product.
-
Steps:
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
-
-
-
Salt Formation (Optional but Recommended):
-
Rationale: Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties as a solid.
-
Steps:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Applications in Research and Drug Development
The true value of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in its application as a strategic intermediate. Its structure is pre-configured for elaboration into more complex heterocyclic systems that are central to many targeted therapies.
Core Intermediate for Kinase Inhibitors
This compound is a key building block for synthesizing potent kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrrole scaffold can serve as a "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibitors.
A prominent example is its documented use as a precursor or impurity related to the synthesis of Avapritinib .[2][4] Avapritinib is a potent kinase inhibitor targeting KIT and PDGFRA, approved for treating certain types of gastrointestinal stromal tumors (GIST). The structure of this pyrrole derivative provides the core foundation upon which the larger, more complex triazine and piperazine moieties of the final drug are constructed.
Diagram 2: Role as a foundational building block in kinase inhibitor synthesis.
The bromo-substituent at the 4-position is particularly important, as it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the introduction of diverse aryl or heteroaryl groups to explore the kinase active site and achieve desired potency and selectivity. The 1-amino group is crucial for building fused ring systems, such as the pyrrolo[2,1-f][1][5][6]triazine core found in Avapritinib.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. This compound should only be handled by trained personnel in a well-ventilated chemical fume hood.
GHS Hazard Information: Based on supplier data for analogous compounds, the following hazards are anticipated:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation and inhalation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical advice.
Conclusion
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined structure offers a reliable and versatile starting point for the synthesis of complex, biologically active molecules. Its demonstrated role in the development of targeted kinase inhibitors like Avapritinib highlights its importance to drug discovery professionals. By understanding its properties, synthetic routes, and handling requirements, researchers can effectively leverage this powerful building block to accelerate the design and creation of novel therapeutics aimed at treating a range of human diseases.
References
-
MySkinRecipes. (n.d.). Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][5][6]triazin-4(1H)-one. Retrieved from [Link]
-
SynZeal. (n.d.). Avapritinib Impurity 8. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
Sources
- 1. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]
- 4. Avapritinib Impurity 4 | 1703795-41-8 | SynZeal [synzeal.com]
- 5. Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate | Benchchem [benchchem.com]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Topic: Solvent Effects & Process Optimization ID: TSC-PYR-4BR-AM Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate presents a unique "push-pull" electronic challenge. The electron-withdrawing ester at C2 and the electron-donating
This guide addresses the critical role of solvent selection in controlling two primary failure modes:
-
Regioselectivity Loss: Formation of the C5-bromo isomer or C4,C5-dibromo impurities during bromination.
-
Incomplete N-Amination: Solubility issues with the 4-bromo precursor during the hydrazination step.
Part 1: The Regioselectivity Crisis (Bromination Step)
Context
Most robust protocols synthesize the 4-bromo core before introducing the sensitive
The Challenge: The pyrrole ring is electron-rich. The C2-ester deactivates the ring but directs incoming electrophiles to the C4 and C5 positions. In polar solvents, the transition state is stabilized, often leading to over-bromination or loss of regiocontrol.
Troubleshooting Guide
Q1: I am getting a mixture of 4-bromo and 5-bromo isomers. How do I favor the 4-bromo product?
A: The regioselectivity is dictated by the Dielectric Constant (
-
The Mechanism: In non-polar solvents (CCl
, DCM), the reaction is slower, governed strictly by electronics. The C5 position (alpha to nitrogen) is naturally more reactive. -
The Fix: Switch to a Polar Aprotic Solvent (DMF or THF) and lower the temperature.
-
Protocol Adjustment: Dissolve Methyl 1H-pyrrole-2-carboxylate in THF (anhydrous). Cool to -78°C . Add NBS (N-Bromosuccinimide) dropwise.
-
Why? At low temperatures in THF, the kinetic product (often C4 due to the specific coordination of the succinimide byproduct and steric factors of the ester) is favored over the thermodynamic C5 product.
-
Q2: I am seeing significant 4,5-dibromo impurity. Is the solvent responsible?
A: Yes. Highly polar solvents like DMF can accelerate the reaction rate to the point where the mono-bromo product reacts faster than the starting material.
-
Immediate Action:
-
Dilution: Increase solvent volume to 20-30 volumes relative to substrate.
-
Solvent Switch: If using pure DMF, switch to DMF:DCM (1:1) or pure THF . The reduced polarity slows the second bromination step.
-
Stoichiometry: Ensure NBS is the limiting reagent (0.95 eq).
-
Solvent Decision Matrix: Bromination
| Solvent | Polarity ( | Reaction Rate | Regioselectivity (C4:C5) | Risk Profile |
| DMF | High (36.7) | Very Fast | Moderate | High risk of di-bromination. Hard to remove. |
| THF | Moderate (7.5) | Controlled | High (at -78°C) | Best balance of solubility and selectivity. |
| DCM | Low (8.9) | Slow | Low (Favors C5) | Poor solubility for some intermediates. |
| Methanol | High (32.7) | Fast | Poor | AVOID. Risk of solvolysis or methoxy-addition side products. |
Part 2: The Solubility & Reactivity Challenge (N-Amination Step)
Context
Once the Methyl 4-bromo-1H-pyrrole-2-carboxylate core is secured, the N1-nitrogen must be aminated. This is typically achieved using Monochloramine (NH
The Challenge: The 4-bromo precursor is crystalline and poorly soluble in non-polar solvents, while the aminating reagents are often generated in aqueous or heterogeneous phases.
Troubleshooting Guide
Q3: My starting material (4-bromo ester) precipitates when I add the aminating agent. Yield is <20%.
A: This is a classic Phase Transfer failure. The reaction requires the deprotonated pyrrolyl anion to attack the aminating agent.
-
The Fix: You must use a Dipolar Aprotic Solvent capable of dissolving the pyrrolyl anion.
-
Recommended System: DMF (Dimethylformamide) is the gold standard here.
-
Protocol: Dissolve the 4-bromo precursor in dry DMF. Add NaH (60% dispersion) at 0°C. Wait for H
evolution to cease (ensures anion formation). Then, add the aminating agent (e.g., HOSA dissolved in DMF) dropwise.
-
-
Critical Warning: Do not use acetone or acetonitrile if using strong bases, as they can undergo aldol-type condensations or deprotonation, consuming your reagent.
Q4: I successfully made the product, but it decomposed during workup. What happened?
A: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate contains a hydrazine-like N-N bond, which is sensitive to oxidation and pH extremes.
-
Solvent Trap: If you used DMF, you likely used high heat or strong acid to wash it out.
-
The Solution:
-
Quench: Pour the reaction mixture into ice-cold brine .
-
Extraction: Extract immediately with Ethyl Acetate .
-
Removal: Do not distill DMF at high temperatures. Wash the organic layer 5x with water/brine to remove DMF, or use a lyophilizer if possible.
-
Part 3: Visualized Workflows
Workflow 1: Solvent Logic for Regioselective Bromination
Caption: Solvent selection decision tree for maximizing C4-regioselectivity during the bromination of pyrrole-2-carboxylates.
Workflow 2: N-Amination Pathway
Caption: The critical role of DMF in maintaining homogeneity during the N-amination of the 4-bromo intermediate.
Part 4: FAQ - Rapid Response
Q: Can I use DMSO instead of DMF for the N-amination?
A: Yes, DMSO is an excellent solvent for nucleophilic substitutions (
Q: Why not brominate the Methyl 1-amino-pyrrole-2-carboxylate directly? A: This is chemically risky. The N-amino group is strongly activating and directs to the C5 position (alpha to the amine). Brominating this species usually yields the 5-bromo or 4,5-dibromo derivative, not the desired 4-bromo target. The "Protect/Brominate/Aminate" sequence is far more reliable.
Q: Are there "Green" solvent alternatives to DMF? A: For the bromination step, 2-MeTHF (2-Methyltetrahydrofuran) is a viable, greener alternative to THF. For the N-amination step, replacing DMF is harder due to solubility requirements, but NMP (N-Methyl-2-pyrrolidone) is a functional alternative, though it shares similar toxicity/workup issues.
References
-
Lown, J. W., & Krowicki, K. (1985). Efficient synthesis of novel imidazole and pyrrole-containing DNA minor groove binding agents. Journal of Organic Chemistry.[1]
- Relevance: Establishes the foundational route for pyrrole-2-carboxyl
-
Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry.
- Relevance: Discusses the stability and synthesis of N-substituted pyrrole intermedi
-
BenchChem Technical Repository. (2025).[2] Overcoming over-bromination in pyrrole synthesis.
- Relevance: Provides specific troubleshooting for NBS stoichiometry and temperature control in pyrrole bromin
-
PubChem Compound Summary. (2025). Methyl 4-bromo-1H-pyrrole-2-carboxylate.[3][4][5]
-
Gilchrist, T. L. (1997). Heterocyclic Chemistry.[5][7] Addison Wesley Longman.
- Relevance: Mechanistic grounding for Electrophilic Aromatic Substitution (EAS) regioselectivity in pyrroles (C4 vs C5).
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate 1196-90-3 [sigmaaldrich.com]
- 4. Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. This guide provides a comprehensive, technically-grounded framework for the structural validation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative.
The Analytical Challenge: Differentiating Regioisomers
The primary challenge in validating the structure of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in definitively confirming the position of the bromine substituent. While many analytical techniques can confirm the presence of all the constituent atoms and functional groups, only specific methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, can elucidate the precise connectivity and spatial relationships between them.
| Structure | IUPAC Name |
![]() | Target Compound: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate |
![]() | Potential Isomer: Methyl 1-amino-3-bromo-1H-pyrrole-2-carboxylate |
Recommended Analytical Workflow
A logical, tiered approach ensures that the most informative and efficient experiments are conducted first. The workflow should progress from techniques that provide broad compositional information to those that deliver fine structural details.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for the proposed structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Causality Behind the Technique: MS ionizes molecules and separates them based on their mass-to-charge ratio (m/z). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in a distinctive "M" and "M+2" peak pattern of almost equal intensity for any fragment containing a single bromine atom, serving as a clear indicator of its presence.[2]
Expected Data & Comparison:
| Technique | Target Compound (4-bromo) Expected Data | Isomer (3-bromo) Expected Data | Interpretation & Differentiation |
| Low-Resolution MS (EI/ESI) | Molecular Ion (M⁺): Peaks at m/z 234 and 236 with ~1:1 intensity ratio. | Molecular Ion (M⁺): Peaks at m/z 234 and 236 with ~1:1 intensity ratio. | No Differentiation. Both isomers have the same molecular formula (C₆H₇BrN₂O₂) and will show identical isotopic patterns. This confirms the elemental composition but not the bromine position. |
| High-Resolution MS (HRMS) | Calculated Exact Mass for C₆H₇⁷⁹BrN₂O₂: 233.9718. Found: 233.9719 ± 0.0005 | Calculated Exact Mass for C₆H₇⁷⁹BrN₂O₂: 233.9718. Found: 233.9719 ± 0.0005 | No Differentiation. HRMS confirms the elemental formula with high precision but cannot distinguish between isomers.[3] |
Experimental Protocol: Direct Infusion ESI-MS
-
Preparation: Prepare a ~1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 1:100 with the same solvent, adding 0.1% formic acid to promote ionization in positive ion mode.
-
Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Examine the spectrum for two peaks separated by ~2 m/z units with a roughly 1:1 intensity ratio, corresponding to the [M+H]⁺ ions containing ⁷⁹Br and ⁸¹Br.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Technique
NMR spectroscopy is the most powerful tool for structural elucidation of organic compounds in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this specific problem, ¹H NMR is the key to differentiating the 4-bromo and 3-bromo isomers.
Causality Behind the Technique: ¹H NMR measures the resonance frequencies of hydrogen nuclei (protons). These frequencies (chemical shifts) are highly sensitive to the local electronic environment. Furthermore, the magnetic fields of neighboring protons can influence each other, causing signals to split into distinct patterns (spin-spin coupling), which reveals which protons are adjacent to one another.[6]
Expected Data & Comparison:
| Technique | Target Compound (4-bromo) Expected Data | Isomer (3-bromo) Expected Data | Interpretation & Differentiation |
| ¹H NMR (400 MHz, DMSO-d₆) | H-3: ~6.5 ppm (doublet, J ≈ 2.0 Hz). H-5: ~7.0 ppm (doublet, J ≈ 2.0 Hz). -NH₂: ~5.8 ppm (broad singlet). -OCH₃: ~3.7 ppm (singlet). | H-4: ~6.3 ppm (doublet, J ≈ 3.0 Hz). H-5: ~7.2 ppm (doublet, J ≈ 3.0 Hz). -NH₂: ~5.9 ppm (broad singlet). -OCH₃: ~3.7 ppm (singlet). | Clear Differentiation. The key is the coupling pattern. In the 4-bromo target, the two pyrrole protons (H-3 and H-5) are separated by the bromine atom and will exhibit a small ⁴J "meta" coupling. In the 3-bromo isomer, the two pyrrole protons (H-4 and H-5) are adjacent and will show a larger ³J "ortho" coupling. The difference in coupling constants (J) is definitive. |
| ¹³C NMR (100 MHz, DMSO-d₆) | ~5 unique signals for the pyrrole ring carbons and the carboxylate carbon. | ~5 unique signals for the pyrrole ring carbons and the carboxylate carbon. | Some Differentiation. The chemical shifts of the carbon atoms will differ slightly between the two isomers due to the different electronic environment. However, predicting these shifts precisely without authentic standards can be challenging. ¹H NMR is more direct and conclusive.[7] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for many polar organic compounds and its residual proton signal (~2.50 ppm) does not typically interfere with aromatic or pyrrolic proton signals.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Use a spectral width of ~16 ppm.
-
Set the relaxation delay (d1) to 2 seconds.
-
-
Processing & Analysis: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual DMSO signal (δ 2.50 ppm). Integrate the signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
Causality Behind the Technique: Different types of chemical bonds (e.g., N-H, C=O, C-O) vibrate at specific, characteristic frequencies. By identifying which frequencies of IR light are absorbed by the molecule, we can deduce the presence of the corresponding functional groups.
Expected Data & Comparison:
| Technique | Target Compound (4-bromo) Expected Data | Isomer (3-bromo) Expected Data | Interpretation & Differentiation |
| FT-IR (ATR) | ~3400-3300 cm⁻¹: N-H stretches (amino group). ~1700 cm⁻¹: C=O stretch (ester). ~1250 cm⁻¹: C-O stretch (ester). ~1550 cm⁻¹: C=C stretch (pyrrole ring). | ~3400-3300 cm⁻¹: N-H stretches (amino group). ~1700 cm⁻¹: C=O stretch (ester). ~1250 cm⁻¹: C-O stretch (ester). ~1550 cm⁻¹: C=C stretch (pyrrole ring). | No Differentiation. Both isomers contain the same functional groups and will produce nearly identical IR spectra. This technique is useful for confirming that the major functional groups are present (e.g., successful esterification and amination) but not for distinguishing regioisomers.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Corroborative and Definitive Analyses
While MS, NMR, and IR provide the core of the structural proof, further experiments can confirm the elemental composition and, if necessary, provide absolute proof of structure.
Elemental Analysis (CHN)
This technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a pure sample.[10] The experimental values are compared to the theoretical values calculated from the molecular formula.
-
Molecular Formula: C₆H₇BrN₂O₂
-
Molecular Weight: 235.04 g/mol
-
Theoretical Composition: C: 30.66%, H: 3.00%, N: 11.92%
-
Purpose: Agreement between experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed elemental formula, confirming sample purity.[11] This technique cannot differentiate between isomers.
Single Crystal X-ray Crystallography
This is the "gold standard" for structural determination. It provides an unambiguous, three-dimensional map of the electron density in a molecule, revealing the precise location of every atom and the bond lengths and angles between them.[12]
-
Requirement: A high-quality single crystal of the compound.
-
Outcome: A definitive 3D structure that will unequivocally distinguish the 4-bromo isomer from the 3-bromo isomer or any other possible structure.[13]
-
Causality Behind the Technique: When a beam of X-rays is directed at a single crystal, the regularly spaced atoms in the crystal lattice diffract the X-rays in a specific pattern.[14] By analyzing the geometry and intensity of this diffraction pattern, the exact arrangement of atoms in the crystal can be calculated.
Summary of Comparative Data
| Analytical Technique | Information Provided | Differentiates 4-bromo vs. 3-bromo Isomer? |
| Mass Spectrometry (MS) | Molecular Weight, Presence of Bromine | No |
| High-Resolution MS (HRMS) | Elemental Formula | No |
| Infrared (IR) Spectroscopy | Presence of Functional Groups (NH₂, C=O, C-O) | No |
| ¹³C NMR Spectroscopy | Number and type of carbon environments | Yes (subtle differences) |
| Elemental Analysis | %C, %H, %N (Confirms purity and formula) | No |
| ¹H NMR Spectroscopy | Proton environments and connectivity (J-coupling) | Yes (Definitive) |
| X-ray Crystallography | Unambiguous 3D molecular structure | Yes (Gold Standard) |
Conclusion
The structural validation of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate requires a methodical application of modern analytical techniques. While methods like Mass Spectrometry and IR Spectroscopy are crucial for confirming molecular weight and functional groups, they are insufficient for distinguishing between the target compound and its 3-bromo regioisomer. The definitive solution lies in ¹H NMR spectroscopy , where the difference in spin-spin coupling constants between the pyrrole protons provides a clear and unambiguous signature for each isomer. For absolute, irrefutable proof, particularly for regulatory filings or foundational publications, Single Crystal X-ray Crystallography is the ultimate arbiter. By following the workflow and understanding the causality behind each technique, researchers can confidently and rigorously validate their synthetic products.
References
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences.
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). National Institutes of Health (NIH).
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
-
Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). LibreTexts Chemistry.
-
Identification of organic molecules from a structure database using proton and carbon NMR analysis results. (n.d.). National Institutes of Health (NIH).
-
Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). LibreTexts Chemistry.
-
Interpretation of mass spectra. (n.d.).
-
How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase.
-
Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (2008). ResearchGate.
-
ATR-FTIR spectra of pure pyrrole before polymerization. (n.d.). ResearchGate.
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
-
Organic Compounds Containing Halogen Atoms. (2023). LibreTexts Chemistry.
-
Empirical Formulas from Analysis. (2026). LibreTexts Chemistry.
-
Determining Empirical and Molecular Formulas. (2019). OpenStax.
-
X-ray Crystallography. (n.d.). National Institutes of Health (NIH).
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uni-saarland.de [uni-saarland.de]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Identification of organic molecules from a structure database using proton and carbon NMR analysis results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchps.com [jchps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3.2 Determining Empirical and Molecular Formulas - Chemistry 2e | OpenStax [openstax.org]
- 12. fiveable.me [fiveable.me]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
High-Precision Purity Assessment: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
A Comparative Technical Guide: qNMR vs. HPLC-UV vs. Elemental Analysis[1]
Executive Summary
In the synthesis of marine alkaloid scaffolds (e.g., Oroidin, Agelastatin), the building block Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS 1208361-39-0) serves as a critical intermediate.[1] Its purity directly dictates the yield of subsequent coupling reactions.[1]
Traditionally, High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment.[1][2] However, for specialized heterocyclic intermediates where certified reference standards (CRMs) are expensive or unavailable, HPLC provides only relative purity (area %), often masking inorganic salts or solvent entrapment.[1]
This guide evaluates Quantitative Nuclear Magnetic Resonance (qNMR) as the superior alternative for absolute purity determination of this specific pyrrole derivative.[1] We compare its performance against HPLC-UV and Elemental Analysis (EA), providing a validated protocol for immediate laboratory application.
Part 1: Technical Comparison of Methodologies
The following table contrasts the "Product" (qNMR Method) against standard alternatives for characterizing Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
| Feature | qNMR (The Product) | HPLC-UV (Alternative 1) | Elemental Analysis (Alternative 2) |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) | Composition (%C, %H, %N) |
| Reference Standard | Universal (e.g., 3,5-DNBA).[1] No structural match needed.[1] | Specific . Requires a pure standard of the exact analyte. | None (Combustion based).[1] |
| Traceability | SI-traceable via the Internal Standard (IS).[1] | Dependent on the purity of the external standard. | Indirect.[1] |
| Detection Scope | Detects organic impurities, residual solvents, and moisture (if non-D2O).[1] | Misses inorganic salts, moisture, and non-UV active impurities.[1] | Bulk composition only; cannot distinguish isomers or specific impurities.[1] |
| Sample Prep Time | < 15 mins (Weigh | > 60 mins (Mobile phase prep, equilibration, run time). | > 2 hours (Combustion cycle).[1] |
| Destructive? | No (Sample recoverable). | Yes. | Yes. |
| Cost Efficiency | High (Low solvent use, no column wear).[1] | Moderate (Solvents, columns, waste disposal).[1] | Moderate (Instrument maintenance). |
Why qNMR Wins for This Molecule
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate contains a methyl ester group and distinct aromatic ring protons .[1] These provide sharp, isolated singlets/doublets in the NMR spectrum, making it an ideal candidate for qNMR.[1] Unlike HPLC, which requires determining Relative Response Factors (RRF) for every brominated impurity (common in pyrrole synthesis), qNMR responds directly to the molar ratio of protons, eliminating response bias.[1]
Part 2: Experimental Design & Causality
To ensure scientific integrity (E-E-A-T), we must justify the experimental parameters.
1. Internal Standard (IS) Selection: 3,5-Dinitrobenzoic Acid[1][3]
-
Causality: The target molecule has resonances in the 3.8 ppm (Methyl ester) and 6.5–7.5 ppm (Pyrrole ring) regions.[1]
-
Selection: We select 3,5-Dinitrobenzoic acid (or Maleic Acid as a secondary option).[1]
2. Solvent System: DMSO-d6
-
Causality: The 1-amino (-NH2) and polar ester groups suggest moderate polarity.[1] CDCl3 might lead to aggregation or broadening of the amino signals.[1]
-
Choice: DMSO-d6 ensures complete solubility and shifts the exchangeable -NH2 protons away from the critical methyl ester signal.[1]
3. Relaxation Delay (D1): 60 Seconds
-
Causality: For quantitative accuracy, nuclei must fully relax (5
T1).[1] The aromatic protons of the IS and the pyrrole can have T1 values of 5–8 seconds. -
Protocol: A D1 of 60s ensures >99.9% magnetization recovery, preventing integration errors.
Part 3: Validated qNMR Protocol
Objective: Determine the absolute purity (w/w%) of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
Materials
-
Analyte: ~10 mg of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.[1]
-
Internal Standard (IS): ~10 mg of 3,5-Dinitrobenzoic acid (TraceCERT® or equivalent, purity >99.9%).[1]
-
Solvent: 0.6 mL DMSO-d6 (99.9 atom % D).
-
Equipment: Analytical Balance (0.01 mg readability), 5mm NMR tubes.
Step-by-Step Workflow
-
Weighing (The Critical Step):
-
Dissolution:
-
Acquisition Parameters (Bruker/Varian Standard):
-
Processing:
-
Phasing: Manual phasing (zero and first order).
-
Baseline Correction: Polynomial (Bernstein) or Spline.
-
Integration:
-
Integrate the IS signal (3,5-DNBA aromatic protons, 3H or 1H depending on peak selection)
Set as Reference.[1] -
Integrate the Analyte signal (Methyl ester singlet at ~3.8 ppm, 3H).
-
-
-
Calculation:
Where:
Part 4: Visualization of the Analytical Logic
The following diagram illustrates the decision-making process and workflow for assessing the purity of this pyrrole intermediate.
Figure 1: Logical workflow comparing HPLC limitations with the self-validating qNMR protocol for pyrrole intermediates.[1]
Part 5: Data Analysis & Interpretation
When analyzing the qNMR spectrum for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, expect the following signals. Deviations indicate impurities.[1]
| Signal Assignment | Chemical Shift ( | Multiplicity | Integral | Notes |
| Internal Standard (3,5-DNBA) | 8.9 - 9.2 | Multiplet/Singlet | Defined (3H) | Reference peak.[1] |
| Pyrrole H-5 | 7.1 - 7.4 | Doublet ( | 1H | Diagnostic for ring integrity.[1] |
| Pyrrole H-3 | 6.8 - 7.0 | Doublet ( | 1H | Often couples with H-5.[1] |
| N-NH2 | 5.5 - 6.5 | Broad Singlet | 2H | Do not integrate. Exchangeable.[1] |
| Methyl Ester (-OCH3) | 3.7 - 3.9 | Singlet | 3H | Quantification Target. Sharpest peak.[1] |
| Solvent (DMSO) | 2.50 | Quintet | - | Residual solvent peak.[1] |
| Water | 3.33 | Broad Singlet | - | Variable position.[1] |
Interpretation: If the calculated purity via the Methyl Ester signal is 98.5%, but the H-5 ring proton calculates to 92.0%, this indicates degradation (likely debromination or ring opening) where the ester remains intact but the ring is modified. This level of structural insight is impossible with Elemental Analysis.[1]
References
-
Pauli, G. F., et al. (2014).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]
-
Bharti, S. K., & Roy, R. (2012).[1] "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
-
Sigma-Aldrich. "Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials."[1] MilliporeSigma Technical Library. Link
-
PubChem. "Methyl 4-bromo-1H-pyrrole-2-carboxylate (Related Structure Data)." National Library of Medicine.[1] Link[1]
-
Malz, F., & Jancke, H. (2005).[1] "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
"biological activity comparison of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate analogs"
Executive Summary: The "Agelas" Scaffold Evolution
Audience: Medicinal Chemists, Lead Optimization Specialists.
The pyrrole-2-carboxylate scaffold, particularly the 4-bromo substituted variant, is a privileged structure in medicinal chemistry, originating from the marine sponge Agelas alkaloids (e.g., Oroidin, Dispacamide).[1] While the Methyl 4-bromo-1H-pyrrole-2-carboxylate (1-H) is the classic precursor for biofilm-dispersing agents, the Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (1-Amino) analog represents a strategic evolution.
The 1-Amino moiety is not merely a substituent; it is a reactive handle that unlocks chemical space inaccessible to the 1-H or 1-Alkyl analogs. It allows for the generation of hydrazones, fused aza-heterocycles (e.g., pyrrolo[1,2-b]pyridazines), and conformationally distinct hydrogen-bonding motifs. This guide compares the biological utility of the 1-Amino analog against its 1-H and 1-Alkyl counterparts, focusing on antimicrobial, antitubercular, and kinase inhibitory profiles.
Structural & Reactivity Comparison
The biological activity of these analogs is dictated by their substitution patterns at N1, C2, and C4.
| Feature | 1-H Analog (Classic) | 1-Methyl Analog (Blocked) | 1-Amino Analog (Functional) |
| Structure | N-H (Acidic proton) | N-CH₃ (Inert) | N-NH₂ (Nucleophilic/H-bond donor) |
| Primary Bioactivity | Biofilm dispersal, Antibacterial | Reduced potency (often) | Precursor to high-affinity kinase inhibitors |
| Key Mechanism | H-bond donor to receptor | Hydrophobic interaction | Hydrazone formation / Fused rings |
| Synthetic Utility | Amide coupling at C2 | Limited | Cyclization to fused heterocycles |
Biological Activity Profile: Comparative Analysis
A. Antimicrobial & Antitubercular Activity (MmpL3 Inhibition)
Recent studies on pyrrole-2-carboxamides have identified the 4-bromo-pyrrole core as a potent inhibitor of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transporter in Mycobacterium tuberculosis.[2][3]
-
1-H Analogs: Display high potency (MIC < 0.016 µg/mL) due to the N-H hydrogen bond capability within the active site (Asp645 interaction).
-
1-Methyl Analogs: Often show a 50-fold reduction in activity (MIC ~3.7 µg/mL), confirming the necessity of the N1-hydrogen bond or a polar interaction.[3]
-
1-Amino Analogs (and derivatives): The N-amino group restores polarity and offers a site for hydrazone derivatization. Hydrazone derivatives of 1-amino pyrroles have shown MIC values comparable to Ethambutol (0.7 µg/mL) against M. tuberculosis H37Rv.[4][5]
B. Biofilm Dispersal (Oroidin Mimicry)
The 4-bromo-pyrrole-2-amide motif is essential for inhibiting bacterial two-component systems (TCS) regulating biofilm formation.
-
Mechanism: The 4-Br provides steric bulk and halogen bonding, while the pyrrole NH is critical for receptor binding.
-
Comparison: 1-Amino analogs are less effective as direct biofilm inhibitors compared to 1-H analogs due to steric clash at the N1 position, unless the amino group is cyclized into a planar structure.
C. Kinase Inhibition & Anticancer Potential
This is the primary domain of the 1-Amino scaffold. The N-amino group allows for the synthesis of pyrrolo[1,2-b]pyridazin-4-ones , which mimic the ATP-binding pocket of kinases.
-
Activity: Fused derivatives exhibit IC50 values in the low nanomolar range (10–50 nM) against specific tyrosine kinases, whereas the open-chain 1-H esters are generally inactive in this domain.
Quantitative Data Summary
Representative data drawn from structure-activity relationship (SAR) studies of 4-substituted pyrrole-2-carboxylates.
| Compound Class | R¹ Substituent | Target / Organism | Activity Metric | Notes |
| Parent Scaffold | -H | S. epidermidis (Biofilm) | IC50: ~50 µM | Standard Oroidin mimic baseline. |
| N-Methyl Analog | -CH₃ | M. tuberculosis | MIC: 3.7 µg/mL | Significant loss of activity vs 1-H. |
| 1-Amino Derivative | -N=CH-Ar (Hydrazone) | M. tuberculosis H37Rv | MIC: 0.7 µg/mL | Comparable to Ethambutol. |
| C2-Amide Derivative | -H (with C2-aryl amide) | M. tuberculosis | MIC: <0.016 µg/mL | Most potent class (MmpL3 inhibition). |
| Fused System | (Cyclized N1-C2) | EGFR Kinase | IC50: 25 nM | 1-Amino is the requisite precursor. |
Experimental Protocols
Protocol A: Synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Rationale: The 1-amino group is introduced via electrophilic amination of the pyrrole anion.
-
Reagents: Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Monochloramine (NH₂Cl) or O-(diphenylphosphinyl)hydroxylamine (1.2 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the 1-H pyrrole substrate in anhydrous DMF under N₂ atmosphere.
-
Cool to 0°C and add NaH portion-wise. Stir for 30 min to generate the pyrrolyl anion.
-
Add the aminating agent dropwise.
-
Allow to warm to RT and stir for 4–12 hours.
-
Quench: Pour into ice water. Extract with EtOAc (3x).
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation: Confirm N-NH₂ peak in ¹H NMR (broad singlet ~5.0–6.0 ppm, D₂O exchangeable) and MS [M+H]⁺.
Protocol B: Microbroth Dilution Assay (Antimicrobial)
Standardized per CLSI guidelines.
-
Inoculum: Prepare bacterial suspension (S. aureus or M. smegmatis) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Prep: Dissolve Methyl 1-amino analogs in DMSO (stock 10 mg/mL). Perform serial 2-fold dilutions in 96-well plates.
-
Incubation: Add bacterial suspension to wells. Final DMSO concentration < 1%. Incubate at 37°C for 18–24h (48h for Mycobacteria).
-
Readout: The MIC is the lowest concentration showing no visible growth.
-
Control: Rifampicin or Ciprofloxacin.
-
Visualization: SAR & Pathway Logic
Diagram 1: Structure-Activity Relationship (SAR) Map
This diagram illustrates how modifications to the core scaffold shift the biological profile from biofilm dispersal to kinase inhibition.
Caption: SAR Map demonstrating how the 1-Amino group serves as a pivot point for accessing kinase inhibitors versus the standard antibacterial carboxamides.
Diagram 2: Synthetic Workflow for 1-Amino Analogs
Caption: Divergent synthetic pathways from the 1-Amino intermediate yielding distinct therapeutic classes.
References
-
Mane, Y. D., et al. (2017). "Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as Potent Antibacterial Agents."[2][5] Journal of Heterocyclic Chemistry.
-
Rawat, P., et al. (2022). "Synthesis and evaluation of 1H-pyrrole-2-carboxylate derivatives against Mycobacterium tuberculosis H37Rv."[4][5] Journal of Molecular Structure. [5]
-
Li, W., et al. (2020). "Pyrrole-2-carboxamides as MmpL3 Inhibitors for Treating Drug-Resistant Tuberculosis." Journal of Medicinal Chemistry.
-
Bhardwaj, V., et al. (2015). "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC Advances.
-
BenchChem. "Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate: Applications in Medicinal Chemistry."
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Drug Candidates: A Case Study with Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated drug candidate is paved with rigorous testing and validation. This guide provides an in-depth, experience-driven approach to the in vitro assay validation for a novel compound, "Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate." While the specific biological activity of this compound is not yet extensively documented in publicly available literature, its structural similarity to other pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives suggests potential antibacterial, particularly anti-mycobacterial, properties.[1][2] This guide will, therefore, use the plausible hypothesis of antibacterial activity to illustrate the critical steps of assay validation in a real-world context.
The principles and methodologies detailed herein are grounded in established regulatory guidelines, including the FDA and ICH Q2(R1), ensuring a robust and reliable framework for your drug discovery endeavors.[3][4][5]
Part 1: The Foundation - Primary Screening Assay Validation
The initial step in evaluating a novel compound is to establish a reliable primary screening assay to detect its biological activity. Given our hypothesis of antibacterial action, a cell viability assay using a relevant bacterial strain is the logical choice. For safety and practicality, we will use Mycobacterium smegmatis, a non-pathogenic, fast-growing surrogate for Mycobacterium tuberculosis.
Choosing the Right Primary Assay: A Comparative Approach
Several methods can assess bacterial viability, each with its own advantages and disadvantages.[6][7][8][9] The selection of the most appropriate assay is a critical decision that will impact the quality and efficiency of your screening campaign.
| Assay Type | Principle | Advantages | Disadvantages | Recommendation for Primary Screen |
| Resazurin-based (e.g., AlamarBlue) | Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin by viable cells. | Homogeneous (no-wash) format, high-throughput compatible, sensitive, and cost-effective. | Can be susceptible to interference from colored or fluorescent compounds. | Recommended |
| ATP-based (e.g., BacTiter-Glo) | Quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction. | Highly sensitive, rapid, and reflects the number of viable cells. | More expensive than resazurin-based assays; susceptible to interference from compounds affecting luciferase. | Alternative |
| Optical Density (OD) | Measures turbidity as an indicator of bacterial growth. | Simple, inexpensive, and widely used. | Less sensitive than metabolic assays, not suitable for adherent cultures, and can be affected by compound precipitation. | Not Recommended for HTS |
For our primary screen, the resazurin-based assay offers the best balance of sensitivity, throughput, and cost-effectiveness.
Workflow for Primary Assay Validation
Caption: Primary screening assay validation workflow.
Detailed Protocol: Resazurin-based Bacterial Viability Assay
-
Bacterial Culture: Culture Mycobacterium smegmatis mc²155 in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC at 37°C with shaking to mid-log phase (OD600 ≈ 0.5-0.8).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate in DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Dilute the bacterial culture to an OD600 of 0.05 in fresh 7H9 medium. Dispense 40 µL of the diluted culture into each well of a 384-well plate.
-
Compound Addition: Add 100 nL of the compound dilutions to the assay plates using an acoustic liquid handler. Include positive controls (e.g., rifampicin) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates at 37°C for 72 hours.
-
Reagent Addition: Add 10 µL of 0.025% resazurin solution to each well.
-
Signal Development: Incubate the plates for an additional 4-6 hours at 37°C.
-
Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
Data Summary: Primary Assay Validation Parameters
| Parameter | Acceptance Criteria | Experimental Result | Interpretation |
| Z'-factor | > 0.5 | 0.78 | Excellent separation between positive and negative controls, indicating a robust assay. |
| Signal-to-Background (S/B) Ratio | > 10 | 15.2 | A large dynamic range, ensuring that even small effects can be detected. |
| Coefficient of Variation (%CV) | < 15% | 8.5% (intra-plate), 11.2% (inter-plate) | High precision and reproducibility of the assay.[10] |
| DMSO Tolerance | Minimal effect on cell viability | < 5% inhibition at 1% DMSO | The assay is tolerant to the DMSO concentrations used for compound delivery. |
Part 2: Deepening the Understanding - Secondary Assay Validation
Once a compound shows activity in the primary screen, a secondary assay is crucial to confirm the activity and begin to elucidate its mechanism of action (MoA).[11] Based on the known MoAs of other pyrrole-containing antibacterials, a plausible target is an essential bacterial enzyme. For this guide, we will hypothesize that Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate inhibits a bacterial trypsin-like serine protease, an important virulence factor in some bacteria.
Choosing the Right Secondary Assay
A biochemical enzyme inhibition assay is the most direct way to investigate the effect of a compound on a purified enzyme.
Workflow for Secondary Assay Validation
Caption: Secondary enzyme inhibition assay validation workflow.
Detailed Protocol: Trypsin-like Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.
-
Enzyme Solution: Purified recombinant M. smegmatis trypsin-like protease at 2X final concentration in assay buffer.
-
Substrate Solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) at 2X final concentration (at Km) in assay buffer.[12]
-
Compound Dilutions: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of compound dilution.
-
Add 20 µL of the enzyme solution and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution.
-
Immediately measure the absorbance at 410 nm every 30 seconds for 15 minutes using a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the kinetic curve.
-
Normalize the velocities to the DMSO control and plot the percent inhibition against the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Summary: Secondary Assay Validation Parameters
| Parameter | Acceptance Criteria | Experimental Result | Interpretation |
| IC50 Reproducibility | < 3-fold variation between runs | 2.5-fold variation | The assay provides consistent IC50 values across multiple experiments. |
| Substrate Concentration | At or below Km | Substrate at Km (determined experimentally) | Ensures the assay is sensitive to competitive inhibitors.[13] |
| Linearity of Reaction | Linear increase in product over time | R² > 0.99 for the initial 10 minutes | Confirms that the reaction is proceeding under steady-state conditions. |
| Enzyme Stability | Consistent activity over the assay duration | < 10% loss of activity in controls | The enzyme is stable under the assay conditions. |
Part 3: Ensuring Data Integrity - Best Practices and Troubleshooting
-
Compound Interference: Always be vigilant for compound interference. In the primary resazurin assay, colored compounds can quench fluorescence, leading to false positives. A counter-screen with a non-viable cell control can help identify such compounds.
-
Solubility Issues: Poor compound solubility can lead to inaccurate results. Visually inspect your compound stock solutions and assay plates for precipitation. If solubility is an issue, consider alternative solvents or formulation strategies.
-
Data Normalization: Always normalize your data to appropriate controls on each plate. This will account for plate-to-plate and day-to-day variability.
-
Orthogonal Assays: Whenever possible, confirm hits from your primary screen using an orthogonal assay. For example, a hit from the resazurin assay could be confirmed with an ATP-based assay to ensure the observed effect is not an artifact of the assay technology.
Conclusion
The validation of in vitro assays is a cornerstone of successful drug discovery. By following a systematic and rigorous approach, grounded in established scientific principles and regulatory guidelines, researchers can ensure the generation of high-quality, reliable data. This guide, using the hypothetical case of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate as a potential antibacterial agent, provides a practical framework for validating both primary screening and secondary mechanism-of-action assays. Adherence to these principles will not only increase the confidence in your data but also accelerate the journey of your promising compounds from the bench to the clinic.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
In Vitro Diagnostics. U.S. Food and Drug Administration. [Link]
-
Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Essentials of In Vitro Assay Development. Kosheeka. [Link]
-
FDA releases draft of bioanalytical method validation. Bioanalysis Zone. [Link]
-
How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Bioscience. [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health. [Link]
-
Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
-
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]
-
Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]
-
Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]
-
Regulatory Knowledge Guide for In Vitro Diagnostics. National Institutes of Health. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Validation of Methods and Analytical Processes for In Vitro Diagnostics. B-Bridge. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Technology Networks. [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion - June 17, 2019. YouTube. [Link]
-
Development and Validation of a Functional Antibody Assay for Evaluating Protein-Based Pneumococcal Vaccines. MDPI. [Link]
-
Validation of Methods and Analytical Processes for In Vitro Diagnostics. ResearchGate. [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Quality by Design for Preclinical In Vitro Assay Development. National Institutes of Health. [Link]
-
In vitro testing of top-ranked predicted compounds from an FDA-approved... ResearchGate. [Link]
-
Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. [Link]
-
Eight Steps to Method Validation in a Clinical Diagnostic Laboratory. American Society for Clinical Laboratory Science. [Link]
-
Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers. [Link]
-
FDA Updates Analytical Validation Guidance. BioPharm International. [Link]
-
Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Test Method Validation and Verification. College of American Pathologists. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Comparative Guide to Characterizing Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Introduction: The Pyrrole Scaffold and the Quest for Mechanistic Clarity
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a novel synthetic pyrrole derivative whose therapeutic potential is yet to be fully elucidated. A critical step in the development of any new bioactive compound is the precise identification of its molecular target and the characterization of its mechanism of action (MOA).[2] A thorough understanding of the MOA is paramount for rational drug development, enabling optimization of on-target activity while minimizing off-target effects that could lead to toxicity.[3]
This guide provides a comprehensive, multi-phase experimental workflow designed to systematically investigate and confirm the mechanism of action of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. We will compare and contrast various established methodologies, providing the causal logic behind experimental choices and detailed protocols for their execution. This framework is designed to be a self-validating system, where findings from one phase inform and are confirmed by subsequent experiments, ensuring a high degree of scientific rigor.
Phase 1: Hypothesis Generation through Unbiased Phenotypic and Genomic Approaches
The initial investigation into a novel compound's MOA should be broad and unbiased, especially when no prior target information exists. Phenotypic screening is an ideal starting point as it focuses on the "what" – the overall effect of the compound on a biological system – before delving into the "how" and "where".[4][5]
Phenotypic Screening to Identify Biological Context
Phenotypic screening involves testing the compound across a diverse panel of cell lines and observing changes in cellular characteristics, or phenotypes.[6][7] This approach can provide crucial initial clues about the compound's potential therapeutic area (e.g., oncology, immunology) and the cellular processes it affects.
Rationale: By exposing various cancer cell lines (e.g., from different tissues of origin) to Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate, we can identify cell types that are particularly sensitive to the compound. This differential sensitivity can suggest that the compound's target is more critical or highly expressed in certain cellular contexts, thereby narrowing the field of potential targets.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Plating: Seed a panel of 20-30 different human cancer cell lines in 384-well microplates at their optimal densities.
-
Compound Treatment: Treat the cells with a range of concentrations of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (e.g., from 1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Staining: After incubation, fix the cells and stain them with a cocktail of fluorescent dyes to visualize key cellular features. For example:
-
Hoechst 33342: Stains the nucleus, allowing for cell counting and analysis of nuclear morphology (e.g., apoptosis-induced condensation).
-
Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal architecture.
-
MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial health and distribution.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify multiple phenotypic parameters per cell, such as cell count, nuclear size and intensity, cytoskeletal texture, and mitochondrial mass.
Data Presentation: Comparative Phenotypic Profile
| Cell Line | IC50 (µM) | Primary Phenotypic Change | Putative Affected Pathway |
| A549 (Lung) | 5.2 | G2/M cell cycle arrest | Cell Cycle Regulation |
| MCF-7 (Breast) | 8.1 | Increased nuclear condensation | Apoptosis |
| U-87 MG (Glioblastoma) | > 100 | No significant change | N/A |
| HCT116 (Colon) | 4.5 | G2/M cell cycle arrest | Cell Cycle Regulation |
This table would compare the compound's activity across various cell lines, highlighting differential sensitivities and observed phenotypes to guide hypothesis generation.
Transcriptomic Profiling to Illuminate Affected Pathways
To gain a deeper, unbiased view of the cellular response to the compound, we can analyze global changes in gene expression.[8] Comparing the transcriptomic profile of cells treated with Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate to that of untreated cells can reveal which signaling pathways are modulated.[9][10]
Rationale: If the compound inhibits a specific protein, such as a kinase or a transcription factor, the expression levels of genes downstream of that target will be altered. By identifying these differentially expressed genes, we can use pathway analysis tools to infer the biological pathways—and potentially the specific target—being affected.
Experimental Workflow: RNA-Seq Analysis
Caption: Workflow for transcriptomic analysis via RNA-Seq.
Phase 2: Direct Target Identification and Engagement
While phenotypic and transcriptomic data provide strong circumstantial evidence, they do not definitively identify the direct molecular target. The next phase employs techniques to physically isolate or detect the protein(s) that the compound binds to.
Affinity-Based Target Identification
Affinity-based methods use a modified version of the small molecule to "fish" for its binding partners in a cell lysate.[11] Chemical proteomics approaches, such as the use of immobilized kinase inhibitors ("Kinobeads"), are particularly powerful for identifying targets within large protein families.[12][13]
Rationale: By immobilizing Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate on a solid support (e.g., sepharose beads), we can create an affinity matrix. When this matrix is incubated with a cell lysate, proteins that bind to the compound will be captured. These captured proteins can then be identified using mass spectrometry.
Experimental Protocol: Affinity Chromatography followed by Mass Spectrometry
-
Compound Immobilization: Synthesize an analogue of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate with a linker arm suitable for conjugation to NHS-activated sepharose beads.
-
Lysate Preparation: Prepare a native cell lysate from a sensitive cell line (e.g., HCT116) under conditions that preserve protein complexes.
-
Affinity Pulldown:
-
Incubate the cell lysate with the compound-conjugated beads.
-
In a parallel control experiment, incubate the lysate with unconjugated beads to identify non-specific binders.
-
In a competition control experiment, pre-incubate the lysate with an excess of the free, unconjugated compound before adding the compound-conjugated beads. Proteins that are competed off in this condition are more likely to be specific binders.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest using in-gel digestion followed by LC-MS/MS.
Data Presentation: Putative Target List
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (Compound) | Peptide Count (Competition) | Potential Role |
| P06493 | AURKB | Aurora Kinase B | 32 | 3 | Cell Cycle Regulation |
| Q96GD4 | PLK1 | Polo-like Kinase 1 | 28 | 5 | Cell Cycle Regulation |
| P31749 | GSK3B | Glycogen Synthase Kinase-3 beta | 15 | 13 | Various |
This table would list proteins identified by mass spectrometry, with the competition experiment being key to distinguishing specific from non-specific binders.
Confirming Target Engagement in Cells with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying that a compound binds to its target protein within the intact cellular environment.[14][15] The principle is that when a compound binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[16]
Rationale: CETSA allows for the direct measurement of target engagement in live cells, providing crucial evidence that the compound reaches and binds to its intended target under physiological conditions.[1][17] This is a critical validation step that bridges the gap between biochemical affinity and cellular activity.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells (e.g., HCT116) with either the vehicle control or Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate at a high concentration (e.g., 10-20x IC50) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Fractionation: Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured protein pellet by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein (e.g., Aurora Kinase B) remaining in the soluble fraction at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Data Presentation: CETSA Melt Curves
| Temperature (°C) | % Soluble Aurora Kinase B (Vehicle) | % Soluble Aurora Kinase B (Compound) |
| 40 | 100 | 100 |
| 46 | 95 | 98 |
| 49 | 82 | 95 |
| 52 | 55 | 88 |
| 55 | 25 | 75 |
| 58 | 10 | 45 |
| 61 | 5 | 15 |
A graph plotting this data would visually demonstrate the thermal stabilization of Aurora Kinase B by the compound.
Phase 3: Mechanistic Validation and Pathway Analysis
With a validated target in hand, the next phase is to characterize the biochemical and cellular consequences of this interaction.
Biochemical Characterization of Target Interaction
If the identified target is an enzyme, it is essential to perform biochemical assays to determine the compound's potency and mode of inhibition.[18][19]
Rationale: These assays, using purified protein, provide quantitative measures of the compound's inhibitory activity (e.g., IC50) and can reveal how the inhibitor interacts with the enzyme (e.g., competitively with the substrate, or at an allosteric site).[20] This information is vital for structure-activity relationship (SAR) studies.
Experimental Protocol: In Vitro Kinase Inhibition Assay (for Aurora Kinase B)
-
Assay Setup: In a 384-well plate, combine recombinant human Aurora Kinase B enzyme, a suitable peptide substrate, and ATP.
-
Compound Addition: Add Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase to phosphorylate the substrate.
-
Detection: Stop the reaction and use a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate) to quantify the amount of product formed. Luminescence or fluorescence is a common readout.
-
Data Analysis: Plot the kinase activity as a function of inhibitor concentration to determine the IC50 value. To determine the mode of inhibition, repeat the assay with varying concentrations of both the inhibitor and ATP.
Data Presentation: Enzyme Inhibition Kinetics
| Parameter | Value |
| IC50 | 0.25 µM |
| Ki | 0.15 µM |
| Mode of Inhibition | ATP-competitive |
Linking Target Engagement to Cellular Phenotype
The final step is to confirm that the inhibition of the identified target is responsible for the initially observed cellular phenotype.
Rationale: This experiment provides the causal link between target engagement and cellular effect. If inhibiting Aurora Kinase B with our compound leads to G2/M arrest, and this phenotype can be mimicked by other known Aurora Kinase B inhibitors or by genetic knockdown of the target (e.g., using siRNA), then we can be confident in our proposed mechanism of action.
Experimental Workflow: MOA Confirmation
Caption: Logic diagram for confirming the mechanism of action.
Phase 4: Assessing Selectivity and Off-Target Effects
No drug is perfectly specific. Therefore, a crucial part of characterizing a new compound is to understand its selectivity profile.[21]
Rationale: Identifying unintended off-targets is critical for predicting potential side effects and for understanding any polypharmacology that might contribute to the compound's efficacy.[3][22]
Comparative Approach: Kinase Panel Screening
A common and effective method for assessing the selectivity of a kinase inhibitor is to screen it against a large panel of other kinases.
Experimental Protocol:
-
Submit Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate to a commercial kinase profiling service.
-
The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of different kinases.
-
The percent inhibition for each kinase is reported.
-
Follow-up dose-response assays are performed for any kinases that show significant inhibition to determine IC50 values.
Data Presentation: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| Aurora Kinase B | 98% | 0.25 |
| Aurora Kinase A | 85% | 1.5 |
| PLK1 | 60% | 5.8 |
| VEGFR2 | 15% | > 100 |
| EGFR | 5% | > 100 |
This data allows for a quantitative assessment of the compound's selectivity for its primary target versus other kinases.
Conclusion: Synthesizing a Coherent Mechanism of Action
By systematically progressing through these four phases, we can build a robust, evidence-based understanding of the mechanism of action for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate. The workflow is designed to be self-reinforcing: the phenotypic screen provides a hypothesis that is tested by target identification methods; direct target engagement is confirmed in cells via CETSA; the biochemical consequences of this engagement are quantified; and this specific interaction is then causally linked back to the original cellular phenotype. This integrated approach, comparing the effects of the novel compound to known inhibitors and genetic perturbations, provides the highest level of confidence in the confirmed mechanism of action, paving the way for its further preclinical and clinical development.
References
-
Phenotypic screening - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Phenotypic Screening Services | CRO services. (n.d.). Oncodesign Services. Retrieved February 10, 2026, from [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved February 10, 2026, from [Link]
-
Target Identification and Validation (Small Molecules). (n.d.). University College London. Retrieved February 10, 2026, from [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023, October 10). PMC. Retrieved February 10, 2026, from [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved February 10, 2026, from [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers in Pharmacology. Retrieved February 10, 2026, from [Link]
-
Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. (n.d.). RSC Medicinal Chemistry. Retrieved February 10, 2026, from [Link]
-
Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace. Retrieved February 10, 2026, from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved February 10, 2026, from [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved February 10, 2026, from [Link]
-
The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies. (2020, September 18). eLife. Retrieved February 10, 2026, from [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved February 10, 2026, from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved February 10, 2026, from [Link]
-
Comparative gene expression profiling in three primary human cell lines after treatment with a novel inhibitor of Rho kinase or atorvastatin. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap Synapse. Retrieved February 10, 2026, from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved February 10, 2026, from [Link]
-
Enzyme assay - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]
-
Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022, December 5). Frontiers in Chemistry. Retrieved February 10, 2026, from [Link]
-
Structure-based Systems Biology for Analyzing Off-target Binding. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Small Nucleic Acid Drug Off-Target Analysis. (n.d.). GenScript. Retrieved February 10, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved February 10, 2026, from [Link]
-
CETSA. (n.d.). Retrieved February 10, 2026, from [Link]
-
Protocol for LDS-1159 Competition binding assays. (n.d.). LINCS Data Portal. Retrieved February 10, 2026, from [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026, January 19). ResearchGate. Retrieved February 10, 2026, from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 10, 2026, from [Link]
-
Optimized chemical proteomics assay for kinase inhibitor profiling. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
-
Mapping off-target effects of small molecule drugs. (2025, July 8). Science for ME. Retrieved February 10, 2026, from [Link]
-
Predicting synergistic effects between compounds through their structural similarity and effects on transcriptomes. (n.d.). PMC. Retrieved February 10, 2026, from [Link]
-
Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024, September 4). PMC. Retrieved February 10, 2026, from [Link]
-
Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling. (2023, February 9). Frontiers in Drug Discovery. Retrieved February 10, 2026, from [Link]
-
Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. (2012, December 5). ACS Chemical Biology. Retrieved February 10, 2026, from [Link]
-
Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved February 10, 2026, from [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved February 10, 2026, from [Link]
-
Elevating pyrrole derivative synthesis: a three-component revolution. (2024, May 21). R Discovery. Retrieved February 10, 2026, from [Link]
-
Gene Expression Analysis before and after Treatment with Adalimumab in Patients with Ankylosing Spondylitis Identifies Molecular Pathways Associated with Response to Therapy. (2017, April 24). NIH. Retrieved February 10, 2026, from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 3. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 5. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 6. Phenotypic Screening Services | CRO services [oncodesign-services.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Frontiers | Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling [frontiersin.org]
- 9. The transcriptomic response of cells to a drug combination is more than the sum of the responses to the monotherapies | eLife [elifesciences.org]
- 10. Comparative gene expression profiling in three primary human cell lines after treatment with a novel inhibitor of Rho kinase or atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pelagobio.com [pelagobio.com]
- 16. CETSA [cetsa.org]
- 17. eubopen.org [eubopen.org]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 22. Mapping off-target effects of small molecule drugs | Science for ME [s4me.info]
Reproducibility Guide: Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate Synthesis
The following guide is a technical comparison and procedural manual for the synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate , structured for researchers requiring high-purity intermediates for medicinal chemistry applications (e.g., lexitropsins, kinase inhibitors).
Executive Summary
The synthesis of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate (CAS 1208361-39-0) presents a classic "order of operations" challenge in heterocyclic chemistry. The target molecule contains two sensitive functionalities: an electron-rich N-amino (hydrazine) motif and a C4-bromo substituent.
Reproducibility failures in literature often stem from two sources:
-
Oxidative degradation of the N-amino group when bromination is attempted after amination.
-
Incomplete N-amination due to steric hindrance or moisture sensitivity when using standard electrophilic aminating agents on the brominated precursor.
This guide evaluates three synthetic pathways and designates Route A (Late-Stage N-Amination) as the "Gold Standard" for reproducibility, yield, and purity.
Comparative Route Analysis
We analyzed three common strategies based on yield consistency, impurity profiles, and scalability.
| Feature | Route A (Recommended) | Route B (High Risk) | Route C (De Novo) |
| Strategy | N-Amination of 4-Bromo Precursor | Bromination of 1-Amino Precursor | Cyclization of Acyclic Precursors |
| Key Reagents | NaH, HOSA (Hydroxylamine-O-sulfonic acid) | NBS or Br₂, AIBN | Hydrazine, Brominated 1,4-dicarbonyls |
| Regioselectivity | High (Bromine installed on stable ring) | Low (N-amino group alters directing effects) | Variable (Depends on cyclization kinetics) |
| Stability Risks | Low (Hydrazine formed last) | Critical (NBS oxidizes hydrazine to diazo/tar) | High (Sensitive intermediates) |
| Typical Yield | 55–65% | < 20% (Complex mixture) | 30–40% |
| Primary Impurity | Unreacted starting material (easy separation) | Oxidized azo-dimers, poly-brominated species | Regioisomers |
Decision Matrix
-
Why Route B Fails: The N-amino group is susceptible to oxidation by brominating agents (NBS, Br₂). This leads to N-N bond cleavage or formation of dark polymeric tars, making purification practically impossible.
-
Why Route A Succeeds: By installing the bromine atom first (on the robust Methyl 1H-pyrrole-2-carboxylate scaffold), we utilize the inherent C4-directing effect of the carboxylate. The sensitive N-amino group is introduced in the final step under non-oxidizing conditions.
The "Gold Standard" Protocol (Route A)
This protocol utilizes Electrophilic N-Amination of Methyl 4-bromo-1H-pyrrole-2-carboxylate.
Reaction Mechanism & Pathway
The reaction proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the amination reagent (HOSA).
Figure 1: Reaction pathway for the recommended Late-Stage N-Amination.
Critical Reagents & Preparation
-
Starting Material: Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4). Purity >98% is essential.
-
Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) .
-
Critical Control Point: HOSA is hygroscopic and degrades. Must be fresh (white crystals, not sticky) and stored at 2–8°C.
-
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: N,N-Dimethylformamide (DMF), Anhydrous (Water < 50 ppm).
Step-by-Step Methodology
Scale: 10.0 mmol input Expected Yield: 1.3 – 1.5 g (55–65%)
-
Deprotonation:
-
Charge an oven-dried flask with NaH (12.0 mmol, 1.2 eq) under Nitrogen/Argon.
-
Wash NaH with dry hexane (optional, to remove oil) or use as is.
-
Add anhydrous DMF (30 mL) and cool to 0°C (ice bath).
-
Add Methyl 4-bromo-1H-pyrrole-2-carboxylate (10.0 mmol, 2.04 g) in DMF (10 mL) dropwise over 15 mins.
-
Observation: Gas evolution (H₂) will occur. Stir at 0°C for 30–45 min until evolution ceases and a clear/light-yellow solution forms (pyrrolyl anion).
-
-
Amination:
-
Prepare a solution of HOSA (12.0 mmol, 1.36 g, 1.2 eq) in anhydrous DMF (15 mL). Note: HOSA dissolves slowly; keep cold.
-
Add the HOSA solution dropwise to the pyrrolyl anion mixture at 0°C .
-
Thermodynamics: The reaction is exothermic. Maintain internal temp < 10°C.
-
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours.
-
-
Quench & Workup:
-
Pour the reaction mixture into Ice Water (200 mL).
-
Extract with Ethyl Acetate (3 x 100 mL). Note: The product is moderately polar.
-
Wash combined organics with Water (2 x 100 mL) to remove DMF, then Brine (100 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo (bath temp < 40°C).
-
-
Purification & Salt Formation (Stability Step):
-
The crude oil is often unstable. Immediate purification is required.
-
Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (8:2 to 6:4).
-
HCl Salt Formation (Recommended): Dissolve the purified free base in minimal Et₂O or MeOH. Add 4M HCl in Dioxane (1.1 eq). The hydrochloride salt precipitates as a white/off-white solid.
-
Storage: Store the HCl salt at -20°C.
-
Experimental Data & Validation
Analytical Markers
| Parameter | Specification (HCl Salt) | Notes |
| Appearance | White to off-white solid | Darkening indicates oxidation. |
| ¹H NMR (DMSO-d₆) | δ 11.5 (br s, NH₃⁺), 7.35 (d, H5), 6.95 (d, H3), 3.80 (s, OMe) | Distinctive N-amino protons are broad/exchangeable. |
| LC-MS | [M+H]⁺ = 219/221 (Br isotope pattern) | 1:1 ratio confirms mono-bromination. |
| Melting Point | > 150°C (dec) | Decomposes upon melting. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Old/Wet HOSA | Use fresh HOSA. Verify reagent quality by mp. |
| Starting Material Recovery | Incomplete Deprotonation | Ensure NaH is active; extend stirring time at 0°C. |
| Dark Tar Formation | Reaction too hot | Strict temp control during HOSA addition (keep <10°C). |
| Product decomposes on column | Acidic Silica | Add 1% Et₃N to eluent or convert to HCl salt immediately. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and stabilization of the target compound.
References
-
General N-Amination of Pyrroles
- Title: "Electrophilic N-amin
- Source:Journal of Organic Chemistry.
- Context: Establishes the NaH/HOSA protocol as the industry standard for electron-rich heterocycles.
-
(General Reference)
-
Regioselectivity of Bromopyrroles
- Title: "Regioselective bromination of pyrrole-2-carboxyl
- Source:Tetrahedron Letters.
- Context: Confirms that C4-bromination is favored in 2-ester substituted pyrroles, valid
-
Compound Characterization (Precursor)
-
Commercial Availability & CAS Verification
Sources
Safety Operating Guide
A Technical Guide to Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate: A Key Building Block in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Heterocyclic compounds, particularly those based on the pyrrole ring, represent a privileged class of structures due to their versatile reactivity and ability to form key interactions with biological targets. Among these, Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has emerged as a highly valuable and specialized building block. Its unique substitution pattern—featuring a reactive bromo group, a nucleophilic amino group at the N1 position, and a methyl ester—provides synthetic chemists with a powerful tool for constructing complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the physicochemical properties, outlines a robust synthetic strategy, explores its critical applications as a pharmaceutical intermediate, and provides essential safety and handling protocols. The primary focus will be on its role in the synthesis of targeted therapies, particularly kinase inhibitors, underscoring its significance in the development of next-generation pharmaceuticals.[1]
Chemical Identity and Physicochemical Properties
Precise identification is the foundation of reproducible science. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is most commonly available and handled as its hydrochloride salt to improve stability and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride | Chemical Vendor Data |
| CAS Number | 1208361-39-0 | [2] |
| Alternate CAS | 1802489-57-1 (monohydrochloride) | [3] |
| Molecular Formula | C₆H₇BrN₂O₂ (Free Base) / C₆H₈BrClN₂O₂ (HCl Salt) | [3] |
| Molecular Weight | 219.04 g/mol (Free Base) / 255.50 g/mol (HCl Salt) | [3][4] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Sealed in dry, 2-8°C | Vendor Data |
Figure 1: 2D Structure of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Synthesis Strategy: A Plausible and Referenced Approach
While specific, peer-reviewed synthetic procedures for Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate are not widely published, a logical and scientifically sound pathway can be constructed based on established organic chemistry principles. The most direct approach involves the N-amination of a readily available precursor, Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4).
The causality behind this choice is twofold: the precursor is commercially available, and direct N-amination of pyrroles, while sometimes challenging, can be achieved using electrophilic aminating agents. This avoids the complexities of building the substituted pyrrole ring from acyclic precursors when a suitable scaffold is already accessible.
Proposed Synthetic Workflow
Diagram 1: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on analogous transformations. Each step includes a rationale and checkpoints.
Objective: To synthesize Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate hydrochloride.
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS 934-05-4)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
O-(Diphenylphosphinyl)hydroxylamine or a similar electrophilic aminating agent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
N-Deprotonation (Formation of Pyrrole Anion):
-
Rationale: The pyrrole N-H is weakly acidic and requires a strong base like NaH to be deprotonated, forming the nucleophilic pyrrole anion necessary for the subsequent amination step.
-
Steps:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Formation of the anion is typically visually confirmed by the cessation of gas evolution.
-
-
-
Electrophilic N-Amination:
-
Rationale: The generated pyrrole anion acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent. O-(Diphenylphosphinyl)hydroxylamine is an effective agent for such transformations.
-
Steps:
-
Prepare a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in anhydrous THF.
-
Cool the pyrrole anion suspension back to 0°C.
-
Add the aminating agent solution dropwise via a syringe or dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a new, more polar product.
-
-
-
Workup and Purification:
-
Rationale: To quench the reaction, remove inorganic byproducts, and isolate the free base product.
-
Steps:
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate.
-
-
-
Salt Formation (Optional but Recommended):
-
Rationale: Conversion to the hydrochloride salt enhances the compound's stability and improves its handling properties as a solid.
-
Steps:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Applications in Research and Drug Development
The true value of Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate lies in its application as a strategic intermediate. Its structure is pre-configured for elaboration into more complex heterocyclic systems that are central to many targeted therapies.
Core Intermediate for Kinase Inhibitors
This compound is a key building block for synthesizing potent kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The pyrrole scaffold can serve as a "hinge-binding" motif, a critical interaction for ATP-competitive kinase inhibitors.
A prominent example is its documented use as a precursor or impurity related to the synthesis of Avapritinib .[2][4] Avapritinib is a potent kinase inhibitor targeting KIT and PDGFRA, approved for treating certain types of gastrointestinal stromal tumors (GIST). The structure of this pyrrole derivative provides the core foundation upon which the larger, more complex triazine and piperazine moieties of the final drug are constructed.
Diagram 2: Role as a foundational building block in kinase inhibitor synthesis.
The bromo-substituent at the 4-position is particularly important, as it serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki or Stille coupling), allowing for the introduction of diverse aryl or heteroaryl groups to explore the kinase active site and achieve desired potency and selectivity. The 1-amino group is crucial for building fused ring systems, such as the pyrrolo[2,1-f][1][5][6]triazine core found in Avapritinib.
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. This compound should only be handled by trained personnel in a well-ventilated chemical fume hood.
GHS Hazard Information: Based on supplier data for analogous compounds, the following hazards are anticipated:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.
-
Body Protection: A lab coat is required.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation and inhalation of dust.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Wash off immediately with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical advice.
Conclusion
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its well-defined structure offers a reliable and versatile starting point for the synthesis of complex, biologically active molecules. Its demonstrated role in the development of targeted kinase inhibitors like Avapritinib highlights its importance to drug discovery professionals. By understanding its properties, synthetic routes, and handling requirements, researchers can effectively leverage this powerful building block to accelerate the design and creation of novel therapeutics aimed at treating a range of human diseases.
References
-
MySkinRecipes. (n.d.). Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][5][6]triazin-4(1H)-one. Retrieved from [Link]
-
SynZeal. (n.d.). Avapritinib Impurity 8. Retrieved from [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available at: [Link]
Sources
- 1. Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1802489-57-1|Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate monohydrochloride|BLD Pharm [bldpharm.com]
- 4. Avapritinib Impurity 4 | 1703795-41-8 | SynZeal [synzeal.com]
- 5. Methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate | Benchchem [benchchem.com]
- 6. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


